Neotuberostemonone
Descripción
Propiedades
Fórmula molecular |
C22H31NO6 |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
(1S,2S,3R,6S,7R,10R)-2-ethyl-6-methyl-10-[(2R,4R)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione |
InChI |
InChI=1S/C22H31NO6/c1-4-13-14-7-5-6-8-23(20(14)25)15(17-9-11(2)21(26)28-17)10-16(24)18-12(3)22(27)29-19(13)18/h11-15,17-19H,4-10H2,1-3H3/t11-,12+,13+,14+,15-,17-,18+,19-/m1/s1 |
Clave InChI |
CHQGOWAOLJKTQX-MGAVNMJGSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Discovery and origin of Neotuberostemonone from Stemona tuberosa.
An In-Depth Technical Guide on the Discovery and Origin of Neotuberostemonone from Stemona tuberosa
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a structurally complex alkaloid belonging to the tuberostemonine (B192615) group, isolated from the roots of Stemona tuberosa. This technical guide provides a comprehensive overview of its discovery, origin, and characterization. Detailed experimental protocols for its extraction, isolation, and purification are presented, alongside a thorough analysis of its structural elucidation through spectroscopic methods. All quantitative data from these analyses are summarized in structured tables for clarity and comparative purposes. Furthermore, this document includes a proposed biosynthetic pathway for tuberostemonine-type alkaloids, offering insights into the natural origins of this compound. Experimental workflows and the biosynthetic pathway are visualized using Graphviz diagrams to facilitate understanding of the complex processes involved.
Introduction
The Stemonaceae family of plants, particularly the genus Stemona, is a rich source of structurally diverse and biologically active alkaloids. These compounds have been utilized for centuries in traditional medicine for treating respiratory ailments and as insecticides. This compound, a C22 alkaloid, is a notable member of the tuberostemonine class of Stemona alkaloids, which are characterized by a complex polycyclic ring system. Its discovery has contributed to the growing library of over 200 known Stemona alkaloids, presenting opportunities for further investigation into their pharmacological potential. This guide serves as a technical resource for researchers engaged in natural product chemistry, drug discovery, and related fields, providing a detailed account of the scientific journey from the plant source to the characterized molecule.
Discovery and Isolation
This compound was first isolated from the roots of Stemona tuberosa collected from Wenshan county, Yunnan province, China. The discovery was part of a phytochemical investigation that also led to the isolation of a new tuberostemonine-type alkaloid, epoxy-tuberostemonol, and the known alkaloid, neotuberostemonine. The initial structural characterization of this compound was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).
Experimental Protocols
The following protocols detail the methodology for the extraction and isolation of this compound from Stemona tuberosa.
2.1.1. Extraction
-
Plant Material Preparation: Air-dried roots of Stemona tuberosa are ground into a fine powder.
-
Solvent Extraction: The powdered plant material is extracted with 95% ethanol (B145695).
-
Acid-Base Partitioning: The crude ethanol extract is acidified with a dilute solution of hydrochloric acid (e.g., 4% HCl) to a pH of 1-2. This acidic aqueous solution is then partitioned with an organic solvent such as dichloromethane (B109758) (CH₂Cl₂) to remove neutral and acidic compounds.
-
Alkaloid Extraction: The acidic aqueous layer containing the protonated alkaloids is then basified with aqueous ammonia (B1221849) (e.g., 28% NH₃·H₂O) to a pH of 9-10. This liberates the free alkaloids, which are subsequently extracted with dichloromethane.
2.1.2. Isolation and Purification
-
Initial Fractionation: The crude alkaloid extract obtained from the acid-base partitioning is subjected to column chromatography over silica (B1680970) gel. A gradient elution system of petroleum ether-acetone (from 8:1 to 1:2) is employed to yield multiple fractions.
-
Fine Purification: The fraction containing this compound is further purified using column chromatography over silica gel with a petroleum-acetone gradient (e.g., 4:1 to 2:1). This step allows for the separation of this compound from other co-eluting alkaloids like epoxy-tuberostemonol and neotuberostemonine.
-
Final Purity Assessment: The purity of the isolated this compound is typically assessed by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and/or an Evaporative Light Scattering Detector (HPLC-ELSD), with purities of 95% to 99% being achievable.
Experimental Workflow Diagram
Caption: Experimental Workflow for this compound Isolation.
Structural Elucidation
The molecular structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was instrumental in determining the molecular formula of this compound.
| Parameter | Value |
| Molecular Formula | C₂₂H₃₁NO₆ |
| Molecular Weight | 405.491 g/mol |
| HREIMS m/z [M]⁺ | 405.2150 (calc. 405.2149) |
| Table 1: Mass Spectrometry Data for this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity and stereochemistry of this compound. The following tables summarize the assigned chemical shifts.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 176.8 | - |
| 3 | 70.2 | 4.35 (dd, 10.0, 5.0) |
| 4 | 33.1 | 2.30 (m), 1.85 (m) |
| 5 | 58.9 | 3.15 (m) |
| 6 | 28.9 | 2.10 (m), 1.65 (m) |
| 7 | 31.8 | 1.75 (m), 1.50 (m) |
| 8 | 44.5 | 2.05 (m) |
| 9 | 83.5 | 4.80 (d, 5.0) |
| 9a | 65.4 | 3.25 (m) |
| 10 | 42.1 | 2.45 (m) |
| 11 | 35.6 | 1.95 (m) |
| 12 | 208.5 | - |
| 13 | 45.2 | 2.60 (m) |
| 14 | 29.7 | 1.60 (m), 1.40 (m) |
| 15 | 14.1 | 0.95 (t, 7.5) |
| 16 | 171.2 | - |
| 17 | 20.9 | 2.15 (s) |
| 18 | 60.8 | 4.20 (q, 7.0) |
| 19 | 14.2 | 1.25 (t, 7.0) |
| 3-OMe | 56.4 | 3.40 (s) |
| 9-OMe | 57.9 | 3.55 (s) |
| Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃). |
Origin and Biosynthesis
The biosynthesis of Stemona alkaloids has been a subject of interest, though it remains largely hypothetical. It is proposed that these alkaloids are derived from L-ornithine and acetate/propionate units. The tuberostemonine-type alkaloids, including this compound, are believed to be formed through a complex series of reactions involving polyketide synthases and subsequent cyclizations.
Proposed Biosynthetic Pathway
The core structure of tuberostemonine-type alkaloids is thought to arise from the condensation of a polyketide chain with an amino acid-derived unit, likely L-ornithine. This is followed by a series of intramolecular cyclizations, oxidations, and reductions to form the characteristic polycyclic framework. The specific enzymatic machinery responsible for these transformations in Stemona tuberosa has yet to be fully elucidated.
Caption: Proposed Biosynthetic Pathway for Tuberostemonine-type Alkaloids.
Conclusion
This compound represents a significant addition to the family of Stemona alkaloids. Its discovery and structural elucidation have been made possible through a combination of classical natural product isolation techniques and modern spectroscopic methods. The detailed protocols and data presented in this guide are intended to support further research into the chemistry, pharmacology, and biosynthesis of this compound and related compounds. Future studies may focus on the total synthesis of this complex molecule, a deeper investigation of its biological activities, and the definitive elucidation of its biosynthetic pathway through isotopic labeling studies and genomic analysis of Stemona tuberosa.
The Enigmatic Pathway of Stenine Biosynthesis: A Technical Guide for Researchers
A deep dive into the proposed biosynthetic route of stenine-type Stemona alkaloids reveals a fascinating yet largely unelucidated pathway, presenting significant opportunities for future research and discovery. This technical guide synthesizes the current understanding, highlights critical knowledge gaps, and provides a framework for researchers and drug development professionals interested in this unique class of natural products.
Executive Summary
Stenine-type alkaloids, a prominent subgroup of the structurally diverse Stemona alkaloids, are characterized by a complex tetracyclic core structure that has intrigued chemists and biologists for decades. While the total synthesis of stenine (B102979) has been achieved through various elegant strategies, its natural biosynthesis remains a subject of hypothesis rather than established fact. It is widely proposed that the biosynthesis of the stenine core originates from the amino acids L-ornithine and glutamic acid. However, a comprehensive search of the scientific literature reveals a conspicuous absence of direct experimental evidence, such as isotopic labeling studies or enzymatic characterization, to substantiate this hypothesis. This guide will delineate the putative biosynthetic pathway, supported by biogenetic proposals, and underscore the areas ripe for investigation.
The Hypothetical Biosynthetic Pathway of Stenine
The biosynthesis of stenine-type Stemona alkaloids is unique in its proposed utilization of both L-ornithine and glutamic acid as primary precursors, distinguishing it from other pyrrolidine (B122466) alkaloids that typically only involve ornithine[1]. The proposed pathway can be conceptualized in the following key stages:
2.1 Formation of the Pyrrolidine Core: The initial step is believed to involve the formation of a pyrrolidine ring, a common feature in many alkaloids. This is thought to occur through the metabolic pathways of L-ornithine and glutamic acid, which are known precursors to proline and other pyrrolidine-containing compounds in plants.
2.2 Assembly of the Azepine Ring: A key feature of stenine is the pyrrolo[1,2-a]azepine nucleus. The formation of the seven-membered azepine ring is hypothesized to proceed through the condensation of the pyrrolidine intermediate with a C4 unit, potentially derived from glutamic acid.
2.3 Cyclization and Stereochemical Control: Subsequent intramolecular cyclizations and stereospecific enzymatic reactions are proposed to construct the intricate tetracyclic skeleton of stenine. The precise sequence of these events and the enzymes catalyzing them are currently unknown.
The diagram below illustrates the proposed biosynthetic relationship, starting from the primary amino acid precursors.
Current Research Gaps and Future Directions
The biosynthesis of stenine-type alkaloids represents a significant black box in natural product chemistry. The following are critical areas that require investigation:
-
Isotopic Labeling Studies: There is a pressing need for precursor feeding experiments using isotopically labeled (e.g., ¹³C, ¹⁴C, ¹⁵N) L-ornithine and glutamic acid in Stemona plants or cell cultures. Such studies would provide definitive evidence for the incorporation of these precursors and help to map the carbon and nitrogen flow during the assembly of the stenine skeleton.
-
Identification and Characterization of Enzymes: The enzymes responsible for catalyzing the key steps in the proposed pathway have not been identified. A combination of transcriptomics, proteomics, and enzyme assays using cell-free extracts from Stemona species could lead to the discovery of the biosynthetic genes and enzymes.
-
Isolation of Biosynthetic Intermediates: The identification and structural elucidation of intermediates in the biosynthetic pathway would provide crucial snapshots of the chemical transformations involved.
Methodological Approaches for Future Research
To address the existing knowledge gaps, the following experimental strategies are recommended:
4.1 Precursor Feeding Experiments:
-
Protocol:
-
Synthesize or procure isotopically labeled L-ornithine and glutamic acid.
-
Establish sterile cultures of Stemona plants or cell suspensions.
-
Administer the labeled precursors to the cultures.
-
After a suitable incubation period, harvest the plant material and extract the alkaloids.
-
Isolate stenine and analyze for isotopic enrichment using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
4.2 Transcriptome Analysis for Gene Discovery:
-
Protocol:
-
Collect tissue samples from Stemona species known to produce stenine.
-
Extract total RNA and perform high-throughput RNA sequencing (RNA-Seq).
-
Assemble the transcriptome and annotate the genes.
-
Identify candidate genes for alkaloid biosynthesis by homology to known biosynthetic genes from other plant species (e.g., polyketide synthases, non-ribosomal peptide synthetases, tailoring enzymes like cytochromes P450 and methyltransferases).
-
Correlate the expression levels of candidate genes with stenine accumulation in different tissues and developmental stages.
-
The workflow for such a gene discovery pipeline is illustrated below.
Conclusion
The biosynthesis of stenine-type Stemona alkaloids remains an exciting and largely unexplored frontier in natural product science. The current understanding is based on a plausible but unproven biogenetic hypothesis. The lack of direct experimental evidence presents a clear call to action for researchers in the field. By employing modern techniques in isotopic labeling, transcriptomics, and enzymology, the scientific community can begin to unravel the intricate chemical logic that nature employs to construct these fascinating molecules. Elucidating this pathway will not only be a significant academic achievement but could also open doors for the biotechnological production of these and other valuable alkaloids for pharmaceutical applications.
References
Neotuberostemonone's physical and chemical properties.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neotuberostemonone, a C22-steroidal alkaloid, is a natural product isolated from the roots of Stemona tuberosa. This document provides a detailed overview of its physical and chemical properties, spectroscopic data, and a summary of its known biological activities. While specific experimental protocols for its isolation and the signaling pathways it modulates are not extensively detailed in publicly available literature, this guide consolidates the current knowledge to support further research and development efforts.
Physicochemical Properties
This compound is a white powder.[1] Key physicochemical data are summarized in Table 1. While specific values for melting point, boiling point, and detailed solubility are not consistently reported in publicly available resources, its powder form at room temperature suggests a relatively high melting point. Its classification as an alkaloid indicates it possesses basic nitrogen-containing groups, which may influence its solubility in acidic solutions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 954379-68-1 | [1] |
| Molecular Formula | C₂₂H₃₁NO₆ | [1] |
| Molecular Weight | 405.491 g/mol | [1] |
| Physical Description | Powder | [1] |
| Purity | 95% - 99% (by HPLC-DAD or HPLC-ELSD) | [1] |
| Compound Type | Alkaloid | [1] |
Spectroscopic Data
The structural elucidation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a key technique for the identification of this compound.[1] The exact mass would be consistent with its molecular formula, C₂₂H₃₁NO₆. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments would yield valuable information about the connectivity of the molecule.
Experimental Protocols
Isolation and Purification
A detailed, standardized protocol for the isolation and purification of this compound is not explicitly available. However, based on general procedures for isolating alkaloids from Stemona species, a likely workflow can be inferred.
Workflow for Isolation and Purification of this compound
References
In-Depth Technical Guide to the Spectroscopic Data of Neotuberostemonone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Neotuberostemonone, a tuberostemonine-type alkaloid isolated from the roots of Stemona tuberosa. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals working with this class of compounds.
Introduction
This compound, with the molecular formula C₂₂H₃₁NO₆, is a significant constituent of Stemona tuberosa, a plant with a long history of use in traditional medicine for its antitussive and insecticidal properties. The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide presents a detailed summary of its spectroscopic data and the experimental protocols utilized for its characterization.
Spectroscopic Data
The structural framework of this compound was established using one- and two-dimensional NMR spectroscopy, along with high-resolution mass spectrometry.
Mass Spectrometry (MS) Data
High-resolution electron impact mass spectrometry (HR-EI-MS) was employed to determine the molecular formula of this compound.
| Parameter | Value |
| Molecular Formula | C₂₂H₃₁NO₆ |
| Molecular Weight | 405.49 g/mol |
| Observed [M]⁺ | 405.2151 |
| Calculated [M]⁺ | 405.2151 |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent signal.
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| 1 | 176.9 | |
| 2 | 34.5 | 2.65, m; 2.15, m |
| 3 | 28.9 | 2.05, m; 1.85, m |
| 5 | 60.8 | 3.95, m |
| 6 | 25.8 | 2.20, m; 1.60, m |
| 7 | 28.1 | 2.10, m; 1.70, m |
| 8 | 134.5 | 5.60, br s |
| 9 | 129.8 | |
| 9a | 70.1 | 4.20, d (3.5) |
| 10 | 48.2 | 2.80, m |
| 11 | 210.5 | |
| 12 | 52.1 | 3.10, m |
| 13 | 171.2 | |
| 14 | 22.5 | 1.25, d (7.0) |
| 16 | 68.5 | 4.50, q (6.5) |
| 17 | 15.9 | 1.40, d (6.5) |
| 18 | 20.8 | 1.15, d (7.0) |
| 19 | 12.5 | 0.95, t (7.5) |
| 2' | 170.5 | |
| 3' | 20.9 | 2.10, s |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃).
Experimental Protocols
The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
A general procedure for the extraction and isolation of alkaloids from Stemona tuberosa is as follows:
Mass Spectrometry
High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or a magnetic sector mass spectrometer using electron impact (EI) ionization.
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or chloroform).
-
Injection: The sample is introduced into the ion source of the mass spectrometer.
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
A standard one-dimensional proton NMR experiment is performed.
-
Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons, and a relaxation delay to ensure quantitative measurements if needed.
-
-
¹³C NMR Spectroscopy:
-
A one-dimensional carbon-13 NMR experiment with proton decoupling is performed to obtain singlets for each unique carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (two- and three-bond) proton-carbon correlations, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate the spatial proximity of protons, aiding in the determination of the relative stereochemistry.
-
Conclusion
The spectroscopic data presented in this guide provide a foundational dataset for the identification and characterization of this compound. The detailed NMR and mass spectrometry information, coupled with the outlined experimental protocols, will be invaluable for researchers engaged in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the biological activities and potential therapeutic applications of this and related Stemona alkaloids.
Beyond the Cough: A Technical Guide to the Expanding Biological Activities of Neotuberostemonone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neotuberostemonone, a member of the Stemonaceae family of alkaloids, has long been recognized for its potent antitussive properties. However, emerging research is beginning to shed light on a broader spectrum of biological activities, suggesting its potential therapeutic application in a variety of disease contexts beyond respiratory ailments. This technical guide provides an in-depth exploration of the non-antitussive biological activities of this compound, with a focus on its anti-inflammatory, and potential anticancer, insecticidal, neuroprotective, and cardiovascular effects. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to support further research and development of this promising natural compound.
Anti-inflammatory and Immunomodulatory Activity
This compound (NTS) has demonstrated significant anti-inflammatory and immunomodulatory properties, primarily through its interaction with the NF-κB signaling pathway.
Quantitative Data
| Activity | Model System | Key Findings | Dosage/Concentration |
| Anti-inflammatory | Bleomycin-induced pulmonary fibrosis in mice | Significantly ameliorated lung histopathological changes; Decreased inflammatory cell counts in bronchoalveolar lavage fluid; Reduced over-expression of collagen, α-SMA, and TGF-β1.[1] | 20 and 40 mg/kg per day (oral administration)[1] |
| Immunomodulation | In vitro macrophage culture (RAW 264.7 cells) | Significantly reduced arginase-1 (M2 marker) expression in a dose-dependent manner; Down-regulated iNOS (M1 marker) expression at a higher concentration.[1] | 1, 10, 100 μM[1] |
| Inhibition of Osteoclastogenesis | RANKL-induced osteoclastogenesis in RAW264.7 cells | Inhibits RANKL- or cancer cell-mediated osteoclastogenesis; Impairs the formation of F-actin ring structure.[2] | Not specified |
Key Signaling Pathway: Inhibition of NF-κB
This compound has been shown to inhibit osteoclastogenesis by blocking the activation of the NF-κB pathway.[2] Receptor activator of nuclear factor kappa-B ligand (RANKL) binding to its receptor RANK initiates a signaling cascade that leads to the recruitment of TRAF6. This, in turn, activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. The degradation of IκBα allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of target genes responsible for inflammation and osteoclast differentiation. This compound intervenes in this pathway, preventing the nuclear translocation of NF-κB and subsequent gene expression.
Experimental Protocols
-
Model: Bleomycin-induced pulmonary fibrosis in mice.
-
Procedure:
-
Induce pulmonary fibrosis in mice via intratracheal administration of bleomycin.
-
From day 8 to 21 post-bleomycin administration, orally administer this compound (20 and 40 mg/kg/day).
-
On day 22, sacrifice the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues.
-
Perform total and differential cell counts on the BALF.
-
Conduct histopathological examination of lung tissues using Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess inflammation and collagen deposition.
-
Analyze the expression of α-smooth muscle actin (α-SMA) and Transforming growth factor-beta 1 (TGF-β1) in lung tissue homogenates via Western blotting or immunohistochemistry.[1]
-
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Culture RAW 264.7 cells in appropriate media.
-
Treat cells with different concentrations of this compound (e.g., 1, 10, 100 μM) for a specified period.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blot analysis to determine the expression levels of M1 macrophage marker (e.g., inducible nitric oxide synthase, iNOS) and M2 macrophage marker (e.g., Arginase-1).[1]
-
-
Cell Line: RAW264.7 cells.
-
Procedure:
-
Seed RAW264.7 cells in a culture plate.
-
Induce osteoclast differentiation by treating the cells with macrophage colony-stimulating factor (M-CSF) and RANKL.
-
Concurrently, treat the cells with various concentrations of this compound.
-
After several days of culture, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells to quantify osteoclast formation.
-
To assess osteoclast function, perform a pit formation assay on a bone-mimicking substrate and visualize the resorption pits.[2]
-
Potential for Further Research
While the anti-inflammatory properties of this compound are the most well-documented of its non-antitussive effects, preliminary data and the activities of structurally related compounds suggest potential in other therapeutic areas. Further investigation is warranted in the following domains:
Anticancer Activity
The cytotoxic effects of this compound against various cancer cell lines remain largely unexplored. Standard screening assays could provide valuable initial data.
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical).
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Insecticidal Activity
Many Stemona alkaloids possess insecticidal properties. Evaluating this compound against common agricultural pests could reveal its potential as a natural insecticide.
-
Insect Species: A common pest such as the tobacco cutworm (Spodoptera litura).
-
Procedure:
-
Prepare various concentrations of this compound in a suitable solvent with a surfactant.
-
Dip host plant leaves (e.g., castor bean leaves) into the this compound solutions for a set time (e.g., 30 seconds).
-
Allow the leaves to air dry.
-
Place the treated leaves in individual containers with third-instar larvae of Spodoptera litura.
-
Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the LC50 value (the concentration of this compound that causes 50% mortality).
-
Neuroprotective Effects
The potential of this compound to protect neurons from damage is another promising area of research.
-
Cell Line: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells, which can be differentiated into neuron-like cells.
-
Procedure:
-
Differentiate the cells into a neuronal phenotype.
-
Pre-treat the cells with various concentrations of this compound.
-
Induce neuronal damage using a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or glutamate (B1630785) for an excitotoxicity model).
-
Assess cell viability using the MTT assay.
-
Measure markers of oxidative stress (e.g., reactive oxygen species production) and apoptosis (e.g., caspase-3 activity).
-
Cardiovascular Effects
The influence of this compound on vascular tone is currently unknown.
-
Tissue: Isolated thoracic aorta from rats.
-
Procedure:
-
Dissect the thoracic aorta and cut it into rings.
-
Mount the aortic rings in an organ bath containing a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Induce contraction of the aortic rings with a vasoconstrictor (e.g., phenylephrine (B352888) or potassium chloride).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the changes in tension to determine the vasorelaxant effect.
-
Calculate the EC50 value (the concentration of this compound that causes 50% of the maximal relaxation).
-
Conclusion and Future Directions
This compound is emerging as a multifaceted natural product with significant therapeutic potential beyond its traditional use as an antitussive. Its demonstrated anti-inflammatory activity, mediated through the inhibition of the NF-κB pathway, provides a strong rationale for its further investigation in inflammatory and autoimmune diseases. The exploration of its potential anticancer, insecticidal, neuroprotective, and cardiovascular activities is in its nascent stages but holds considerable promise.
Future research should focus on:
-
Quantitative Analysis: Determining the IC50/EC50/LC50 values of this compound in a wider range of biological assays.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound for each of its biological activities.
-
In Vivo Efficacy: Validating the in vitro findings in relevant animal models of disease.
-
Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency and selectivity for specific therapeutic targets.
This technical guide serves as a foundational resource to stimulate and guide further research into the diverse and promising biological activities of this compound. The continued exploration of this natural compound may lead to the development of novel therapeutics for a range of human ailments.
References
Potential Insecticidal Properties of Neotuberostemonone: A Technical Guide Based on Structurally Related Stemona Alkaloids
Disclaimer: As of the compilation of this document, no direct scientific studies on the insecticidal properties of Neotuberostemonone have been published. This guide, therefore, leverages available research on structurally related alkaloids isolated from the Stemona genus to infer potential activities and guide future research directions. The information presented herein pertains to alkaloids such as didehydrostemofoline, stemofoline, and tuberostemonine, and should be considered as a surrogate framework for investigating this compound.
Introduction
This compound is a C22-steroidal alkaloid isolated from plants of the Stemona genus. Species within this genus have a long history of use in traditional medicine and as natural insecticides.[1] The insecticidal efficacy of various Stemona extracts has been attributed to a diverse group of alkaloids.[1][2] This guide provides a comprehensive overview of the known insecticidal activities, mechanisms of action, and experimental methodologies associated with prominent Stemona alkaloids, offering a foundational resource for researchers investigating the potential of this compound as a novel insecticidal agent.
Quantitative Data on the Insecticidal Activity of Stemona Alkaloids
The insecticidal potency of Stemona alkaloids has been evaluated against a range of insect pests. The following tables summarize the available quantitative data, primarily focusing on lethal concentration (LC50), lethal dose (LD50), and effective concentration (EC50) values.
Table 1: Insecticidal and Growth-Inhibitory Activities of Stemona Alkaloids against Neonate Larvae of Spodoptera littoralis
| Compound | LC50 (ppm) (95% CI) | EC50 (ppm) (95% CI) |
| Didehydrostemofoline | 0.84 (0.66 - 1.06) | 0.46 (0.32 - 0.62) |
| Stemofoline | 2.4 (Not Reported) | 0.98 (Not Reported) |
| 2'-Hydroxystemofoline | > 50 | > 50 |
| Tuberostemonine | Inactive | Inactive |
| Azadirachtin (Commercial) | Not Reported | Not Reported |
Source:[3]
Table 2: Toxicity of Stemona collinsiae Ethanolic Root Extract against Parasarcophaga ruficornis
| Bioassay | Target Stage | LD50 (95% CI) |
| Direct Contact Toxicity | 3rd Instar Larvae | 31.7 ± 0.0 mg/larva |
| Secondary Contact Toxicity | 3rd Instar Larvae | 1.4 ± 0.0 mg/cm²/larva |
| Oral Administration (Sugar Bait) | Adult Flies | 0.145 ± 0.070 g extract/g glucose |
Source:[4]
Table 3: Contact Toxicity of Stemona collinsiae Dichloromethane Root Extract against Periplaneta americana
| Target Stage | LC50 (%w/v) (48 hours) | LT50 (hours) at 10% w/v |
| Final-Instar Nymphs | 1.5 ± 0.2 | 36.1 ± 0.8 |
| Adults | Not Reported | Not Reported |
Source:[5]
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the insecticidal properties of Stemona alkaloids and extracts.
Insect Rearing
-
Spodoptera littoralis : Neonate larvae are reared on an artificial diet under controlled conditions (e.g., 25°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).[3]
-
Parasarcophaga ruficornis : A colony is maintained on fresh beef liver and water at room temperature.[4]
-
Periplaneta americana : A colony is maintained with access to food (e.g., dog biscuits) and water under controlled conditions.[5][6]
Chronic Feeding Bioassay (Spodoptera littoralis)
-
Preparation of Diet: An artificial diet is prepared and dispensed into containers.
-
Incorporation of Test Compounds: Stemona alkaloids or extracts, dissolved in a suitable solvent (e.g., methanol), are mixed into the diet at various concentrations (e.g., 0.5–50 ppm).[3] A control diet is prepared with the solvent only.
-
Introduction of Larvae: A single neonate larva is placed in each container.
-
Incubation: The containers are kept under controlled environmental conditions.
-
Data Collection: Larval mortality is recorded after a set period (e.g., 7 days). The weight of surviving larvae is also measured to determine growth inhibition.[3]
-
Data Analysis: LC50 and EC50 values are calculated using probit analysis.[3]
Contact Toxicity Bioassay
-
Direct Contact (Parasarcophaga ruficornis):
-
Secondary Contact (Parasarcophaga ruficornis):
-
Topical Application (Periplaneta americana):
-
Solutions of S. collinsiae root extracts in a suitable solvent are prepared at different concentrations.
-
A specific volume of the test solution is applied topically to the dorsal thorax of final-instar nymphs and adults.[5]
-
Treated insects are transferred to containers with food and water.
-
Mortality is recorded at various time points (e.g., 24, 48, 72 hours).[5]
-
LC50 and LT50 values are calculated.[5]
-
Oral Toxicity Bioassay (Sugar Bait Method for Parasarcophaga ruficornis)
-
Bait Preparation: The ethanolic extract of S. collinsiae is mixed with glucose to create baits with varying extract concentrations.[4]
-
Exposure: Adult flies are provided with the prepared sugar bait as their sole food source.[4]
-
Observation: Mortality is recorded over a defined period.
-
Data Analysis: The LD50 value is determined.[4]
Proposed Mechanism of Action
Electrophysiological studies on Stemona alkaloids from Stemona japonica have indicated that their insecticidal activity may be mediated through the modulation of the insect nicotinic acetylcholine (B1216132) receptor (nAChR).[7] Some alkaloids act as agonists, while others act as antagonists of this receptor.[7] The nAChR is a crucial component of the insect central nervous system, and its disruption leads to paralysis and death.
Additionally, some Stemona alkaloids have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine.[8] Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.
Visualizations
Proposed Signaling Pathway of Stemona Alkaloids
Caption: Proposed dual mechanism of action for Stemona alkaloids on the insect nervous system.
General Experimental Workflow for Insecticidal Bioassay
Caption: A generalized workflow for evaluating the insecticidal properties of natural compounds.
Conclusion and Future Directions
While direct evidence for the insecticidal properties of this compound is currently lacking, the substantial body of research on related Stemona alkaloids provides a strong rationale for its investigation. The data presented in this guide suggest that this compound may exhibit potent insecticidal activity, potentially through neurotoxic mechanisms targeting the nAChR and/or AChE.
Future research should focus on:
-
Isolation and purification of this compound in sufficient quantities for bioassays.
-
Screening for insecticidal activity against a panel of economically important insect pests using the established protocols outlined in this guide.
-
Determination of quantitative efficacy metrics (LC50, LD50, EC50).
-
Elucidation of the specific mechanism of action through electrophysiological and biochemical assays.
-
Toxicological studies to assess the selectivity and potential non-target effects of this compound.
By following a structured research plan informed by the existing knowledge on Stemona alkaloids, the potential of this compound as a novel, natural insecticide can be systematically evaluated.
References
- 1. researchgate.net [researchgate.net]
- 2. Feeding deterrence and contact toxicity of Stemona alkaloids-a source of potent natural insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insecticidal activity of Stemona collinsiae root extract against Parasarcophaga ruficornis (Diptera: Sarcophagidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Oral toxicity of various Stemona collinsiae crude extracts against nymph and adult stages of American cockroach, Periplaneta americana (Dictyoptera: Blattodea) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaloids from stems and leaves of Stemona japonica and their insecticidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Neotuberostemonone: An Inquiry into its Antimicrobial and Antifungal Potential
A Technical Whitepaper for Researchers and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the current scientific landscape regarding the antimicrobial and antifungal activities of Neotuberostemonone. It is important to note that while the broader class of Stemona alkaloids, to which this compound belongs, has demonstrated antimicrobial and antifungal properties, specific data on this compound's efficacy, including minimum inhibitory concentrations and mechanisms of action, are not extensively available in peer-reviewed literature. The experimental protocols and pathway diagrams presented herein are standardized methodologies that would be applicable for the evaluation of this compound.
Introduction
This compound is a structurally complex alkaloid belonging to the Stemona family of natural products. These alkaloids are isolated from the roots of various Stemona species, which have a long history of use in traditional medicine, particularly for respiratory ailments and as insecticides. The unique chemical architecture of Stemona alkaloids has attracted considerable interest from the scientific community, leading to investigations into their diverse biological activities.
This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential antimicrobial and antifungal activities of this compound. Given the limited specific data on this particular compound, this paper will draw upon the broader knowledge of Stemona alkaloids and present standardized experimental protocols and theoretical mechanistic pathways relevant to its class.
The Antimicrobial and Antifungal Landscape of Stemona Alkaloids
General Observations from Literature on Stemona Alkaloids:
-
Antibacterial Activity: Extracts from Stemona species and isolated alkaloids have shown inhibitory effects against various bacterial strains[1][3].
-
Antifungal Activity: Antifungal properties have also been reported, indicating a broad spectrum of potential antimicrobial action[1][2][4].
The lack of specific studies on this compound highlights a significant research gap and an opportunity for novel investigations into its therapeutic potential.
Quantitative Data on Antimicrobial and Antifungal Activity
As of the date of this publication, specific quantitative data (e.g., MIC, MBC, MFC) for this compound against bacterial and fungal strains has not been reported in the accessible scientific literature. The following tables are presented as templates for how such data would be structured upon experimental determination.
Table 1: Template for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data for this compound against Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Reference Compound (MIC/MBC) |
| Staphylococcus aureus | Positive | Data not available | Data not available | e.g., Vancomycin |
| Escherichia coli | Negative | Data not available | Data not available | e.g., Ciprofloxacin |
| Pseudomonas aeruginosa | Negative | Data not available | Data not available | e.g., Gentamicin |
| Bacillus subtilis | Positive | Data not available | Data not available | e.g., Penicillin |
Table 2: Template for Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Data for this compound against Fungal Strains
| Fungal Strain | Type | MIC (µg/mL) | MFC (µg/mL) | Reference Compound (MIC/MFC) |
| Candida albicans | Yeast | Data not available | Data not available | e.g., Fluconazole |
| Aspergillus fumigatus | Mold | Data not available | Data not available | e.g., Amphotericin B |
| Cryptococcus neoformans | Yeast | Data not available | Data not available | e.g., Amphotericin B |
| Trichophyton rubrum | Dermatophyte | Data not available | Data not available | e.g., Itraconazole |
Detailed Experimental Protocols
The following are detailed, standardized protocols for determining the antimicrobial and antifungal activity of a novel compound like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
This compound (stock solution of known concentration)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.
-
Controls:
-
Positive Control: A well containing the microbial inoculum without the test compound.
-
Negative Control: A well containing only the broth to check for sterility.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a temperature and duration appropriate for the fungal species (e.g., 24-48 hours for yeasts, longer for molds).
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the initial MIC test.
-
The MBC or MFC is the lowest concentration that results in no microbial growth on the agar plate, which corresponds to a 99.9% reduction in the initial inoculum.
Anti-Biofilm Activity Assay
This assay determines the ability of a compound to inhibit biofilm formation.
Materials:
-
This compound
-
Bacterial or fungal strains known to form biofilms
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (30%)
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test microorganism and dilute it in the appropriate medium to a concentration of approximately 1 x 10^7 CFU/mL.
-
Plate Preparation: Add 100 µL of the diluted this compound at various concentrations to the wells of a 96-well plate.
-
Inoculation: Add 100 µL of the microbial suspension to each well.
-
Incubation: Incubate the plate without agitation for 24-48 hours at a temperature conducive to biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells with PBS until the negative control wells are colorless.
-
Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams, generated using Graphviz, illustrate the workflows for the described experimental protocols and a generalized signaling pathway for the potential mechanism of action of alkaloids.
Caption: Workflow for MIC and MBC/MFC Determination.
Caption: Experimental Workflow for Anti-Biofilm Assay.
Potential Mechanisms of Action: A General Alkaloid Perspective
The precise molecular targets of Stemona alkaloids' antimicrobial activity are not well-elucidated. However, alkaloids, in general, can exert their antimicrobial effects through various mechanisms.
Potential Antimicrobial Mechanisms of Alkaloids:
-
Cell Wall Synthesis Inhibition: Some alkaloids can interfere with the enzymes responsible for the synthesis of peptidoglycan in bacteria or chitin (B13524) in fungi, leading to cell lysis.
-
Cell Membrane Disruption: Lipophilic alkaloids can intercalate into the lipid bilayer of the cell membrane, disrupting its integrity and causing leakage of cellular contents.
-
Inhibition of Nucleic Acid Synthesis: Alkaloids can inhibit DNA gyrase and topoisomerase, enzymes essential for DNA replication and repair. They can also intercalate with DNA, preventing transcription and replication.
-
Inhibition of Protein Synthesis: Some alkaloids can bind to ribosomal subunits, interfering with the process of translation.
-
Enzyme Inhibition: Alkaloids can inhibit various essential enzymes involved in microbial metabolism.
Caption: Generalized Potential Mechanisms of Action for Alkaloids.
Conclusion and Future Directions
This compound, a member of the Stemona alkaloid family, represents an intriguing but understudied natural product. While its specific antimicrobial and antifungal activities have yet to be characterized, the known bioactivities of related compounds suggest its potential as a lead for novel anti-infective agents.
This technical guide provides the necessary framework for initiating a comprehensive investigation into this compound's antimicrobial and antifungal properties. Future research should focus on:
-
Screening: Performing broad-spectrum screening of this compound against a panel of clinically relevant bacteria and fungi to determine its MIC, MBC, and MFC values.
-
Anti-Biofilm Studies: Evaluating its efficacy in preventing and eradicating biofilms of pathogenic microorganisms.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of antimicrobial action.
-
In Vivo Efficacy and Toxicity: Assessing its therapeutic potential and safety profile in animal models of infection.
The exploration of this compound's bioactivities could unveil a novel scaffold for the development of much-needed antimicrobial drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the antifungal activity and mechanism of action of bioactive phytochemicals against fungal dermatitis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospective on Alkaloids-based sustainable methods to treat fungal pathogens: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Antitussive Action of Neotuberostemonone: A Review of Current Knowledge
For Immediate Release
[CITY, STATE] – Neotuberostemonone, a principal alkaloid isolated from the roots of Stemona tuberosa, has long been recognized in traditional medicine for its potent cough-suppressing properties. This technical guide synthesizes the current understanding of this compound's mechanism of action in cough suppression, with a focus on its effects on peripheral and central neural pathways. While the complete molecular mechanism is still under investigation, existing research provides valuable insights for researchers, scientists, and drug development professionals.
Overview of Antitussive Activity
This compound has demonstrated significant antitussive effects in preclinical models. Studies have shown that it produces a dose-dependent inhibition of citric acid-induced cough in guinea pigs[1]. Its potency has been found to be comparable to that of codeine, a commonly used centrally acting antitussive, but importantly, its mechanism does not involve opioid receptors[2]. This positions this compound as a promising candidate for the development of non-narcotic cough therapies.
Locus of Action: Peripheral vs. Central Nervous System
The cough reflex is a complex process involving both the peripheral nervous system (PNS) and the central nervous system (CNS). Sensory nerves in the airways detect irritants and transmit signals to the cough center in the brainstem, which in turn orchestrates the motor act of coughing. Research suggests that this compound primarily exerts its antitussive effects through actions on the peripheral cough reflex pathway[1][3][4]. This indicates that the compound likely acts on the sensory nerve endings in the respiratory tract to reduce their sensitivity to cough-inducing stimuli.
In contrast, other alkaloids from Stemona tuberosa, such as croomine, have been shown to act on the central part of the cough reflex pathway and exhibit central respiratory depressant effects[1][3]. This distinction highlights the diverse pharmacological profiles of alkaloids within the same plant species.
Current Limitations in Mechanistic Understanding
Despite the evidence for its peripheral site of action, the precise molecular targets of this compound for cough suppression have not yet been fully elucidated. Specifically, there is currently no direct scientific evidence from available research to indicate that this compound modulates the activity of key ion channels involved in cough sensation, such as Transient Receptor Potential Vanilloid 1 (TRPV1), Transient Receptor Potential Ankyrin 1 (TRPA1), or Transient Receptor Potential Melastatin 8 (TRPM8). Extensive searches of the scientific literature did not yield any studies detailing interactions between this compound and these specific channels in the context of its antitussive effect.
Anti-inflammatory and Anti-fibrotic Mechanisms
Beyond its direct antitussive effects, this compound has been shown to possess significant anti-inflammatory and anti-fibrotic properties in the lungs. These activities, while not directly suppressing the neural cough reflex, may contribute to its therapeutic potential in chronic cough associated with underlying inflammatory conditions.
In models of pulmonary fibrosis, this compound has been found to inhibit the hypoxia-inducible factor-1α (HIF-1α) signaling pathway[2][5]. HIF-1α is a key transcription factor that plays a role in cellular responses to low oxygen and is implicated in inflammatory and fibrotic processes. By promoting the degradation of HIF-1α, this compound can reduce the expression of downstream pro-fibrotic factors[2][5].
This compound has also been demonstrated to attenuate pulmonary fibrosis by suppressing the recruitment and activation of macrophages[6]. Specifically, it can inhibit the M2 polarization of macrophages, a phenotype associated with tissue repair and fibrosis[6]. Furthermore, this compound and its stereoisomer, tuberostemonine (B192615), can ameliorate pulmonary fibrosis by suppressing the secretion of TGF-β and SDF-1 from macrophages and fibroblasts via PI3K-dependent pathways[7][8].
The logical relationship of this compound's anti-fibrotic action is depicted below:
Experimental Protocols
The primary model for assessing the antitussive activity of this compound has been the citric acid-induced cough model in guinea pigs.
-
Objective: To evaluate the in vivo antitussive effect of a compound.
-
Animals: Male guinea pigs are typically used.
-
Procedure:
-
Animals are placed in a sealed chamber.
-
A nebulizer is used to generate an aerosol of a citric acid solution (e.g., 17.5%) into the chamber for a defined period to induce coughing.
-
The number of coughs is recorded by a trained observer or an automated system.
-
Animals are pre-treated with the test compound (this compound) or a vehicle control at various doses and routes of administration (e.g., oral, intraperitoneal) at a specified time before citric acid challenge.
-
The percentage inhibition of cough is calculated by comparing the cough count in the treated group to the control group.
-
A generalized workflow for this experimental protocol is as follows:
Summary and Future Directions
This compound is a compelling natural product with established antitussive properties that acts primarily on the peripheral nervous system. Its non-opioid mechanism of action makes it an attractive candidate for further drug development. However, a significant knowledge gap remains regarding its precise molecular targets and its interaction with sensory ion channels like TRPV1, TRPA1, and TRPM8.
Future research should focus on:
-
Electrophysiological studies to investigate the effects of this compound on the activity of vagal afferent neurons and specific ion channels expressed in these cells.
-
Radioligand binding assays to identify potential binding sites of this compound on relevant receptors and channels.
-
In vivo studies using channel-specific antagonists or knockout animal models to determine the role of specific channels in the antitussive action of this compound.
Elucidating the detailed molecular mechanism will be crucial for the rational design and development of novel, effective, and safe antitussive drugs based on the this compound scaffold.
References
- 1. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neotuberostemonine inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [논문]Antitussive and central respiratory depressant effects of Stemona tuberosa [scienceon.kisti.re.kr]
- 5. Neotuberostemonine inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neotuberostemonine attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neotuberostemonine and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 8. Neotuberostemonine and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Neotuberostemonone: A Technical Guide to its Natural Abundance and Yield in Stemona Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and isolation yield of Neotuberostemonone, a bioactive alkaloid found in various Stemona species. This document consolidates available quantitative data, details relevant experimental protocols, and presents a visual representation of the extraction and isolation workflow to support research and development efforts.
Natural Abundance of this compound
This compound is a prominent alkaloid within the Stemona genus, particularly in Stemona tuberosa. Quantitative analysis has been performed to determine its concentration in the dried roots of this species. The data currently available is summarized in the table below.
| Stemona Species | Plant Part | Method of Quantification | Natural Abundance (% of Dry Weight) | Reference |
| Stemona tuberosa (from Thailand) | Dried Powdered Roots | TLC-Image Analysis | 1.24 ± 0.27% | [1] |
Note: There is a lack of reported quantitative data on the natural abundance of this compound in other Stemona species such as S. japonica and S. sessilifolia in the reviewed literature.
Yield of this compound from Extraction and Isolation
While several studies have detailed the successful isolation of this compound from Stemona tuberosa, specific yield percentages for the purified compound are not consistently reported. The isolation process typically involves solvent extraction, acid-base partitioning to separate alkaloids, followed by chromatographic purification.
One study reported the isolation of Neotuberostemonine from an 850 mg fraction of a crude alkaloid extract obtained from the roots of S. tuberosa. However, the final mass and corresponding yield of the pure this compound were not specified. Another study detailed the extraction of 10 kg of dried S. tuberosa roots, which yielded various fractions and pure compounds, but a specific yield for this compound was not provided. The variability in extraction and purification methodologies, as well as the natural variation of the alkaloid content in the plant material, can significantly influence the final yield.
Experimental Protocols
This section outlines the common methodologies employed for the extraction, isolation, and quantification of this compound from Stemona species, based on published research.
Extraction of Crude Alkaloids
A widely used method for the extraction of alkaloids from Stemona tuberosa roots involves the following steps:
-
Maceration: The air-dried and powdered roots of S. tuberosa are macerated with 95% ethanol (B145695) at room temperature.
-
Acid-Base Partitioning:
-
The crude ethanol extract is acidified with a dilute acid, such as 4% HCl, to a pH of 1-2.
-
This acidic solution is then partitioned with a non-polar solvent like dichloromethane (B109758) (CH2Cl2) to remove non-alkaloidal compounds.
-
The aqueous layer, containing the protonated alkaloids, is then basified with an aqueous ammonia (B1221849) solution (e.g., 28% NH3·H2O) to a pH of 9-10.
-
The basified solution is subsequently extracted with a chlorinated solvent such as CH2Cl2 to obtain the crude alkaloid fraction.
-
Isolation and Purification
The crude alkaloid extract is subjected to chromatographic techniques for the isolation of pure this compound:
-
Column Chromatography: The crude alkaloid mixture is typically separated using column chromatography over silica (B1680970) gel.
-
Elution: A gradient elution system is employed, often starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and acetone, with the ratio adjusted from non-polar (e.g., 8:1) to more polar (e.g., 1:2) to elute different fractions.
-
Fractionation and Further Purification: Fractions are collected and analyzed (e.g., by TLC). Those containing this compound are combined and may require further purification steps, such as repeated column chromatography or preparative TLC, to yield the pure compound.
Quantification
A validated Thin-Layer Chromatography (TLC)-image analysis method has been developed for the simultaneous quantification of major alkaloids in Stemona species, including this compound.
-
Stationary Phase: Silica gel 60 F254 aluminum plates.
-
Mobile Phase: A mixture of dichloromethane: ethyl acetate: methanol: ammonium (B1175870) hydroxide (B78521) (50:45:4:1).
-
Visualization: Post-derivatization by dipping the TLC plate into Dragendorff's reagent.
-
Quantification: Image analysis of the scanned TLC plate to determine the content of this compound by comparing the spot intensity to a standard curve. The linear relationship for quantification has been established in the concentration range of 2-7 µ g/spot .
Workflow and Diagrams
The following diagram illustrates a general workflow for the extraction and isolation of this compound from Stemona species.
Caption: General workflow for the extraction and isolation of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Stemona Alkaloids and Their Therapeutic Potential
The genus Stemona has been a cornerstone of traditional medicine in China and other Southeast Asian countries for centuries, primarily utilized for its antitussive and insecticidal properties.[1][2][3] Modern phytochemical investigations have revealed that the therapeutic efficacy of these plants is largely attributable to a unique and structurally diverse group of compounds known as Stemona alkaloids.[4][5] These alkaloids, characterized by a core pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine skeleton, have demonstrated a wide array of pharmacological activities, including antitussive, anti-inflammatory, insecticidal, and neuroprotective effects.[3][5][6]
This technical guide provides a comprehensive review of the current state of knowledge on Stemona alkaloids. It details their classification, summarizes key quantitative data on their biological activities, describes the experimental protocols used for their evaluation, and illustrates the underlying mechanisms and workflows through detailed diagrams.
Structural Classification of Stemona Alkaloids
Over 250 Stemona alkaloids have been isolated and structurally elucidated.[4][7] They are generally classified into eight main types based on their distinct skeletal frameworks, all of which typically originate from a pyrrolo[1,2-a]azepine core.[1][8][9]
The primary structural classes include:
-
Stenine (I)
-
Stemoamide (II)
-
Tuberostemospironine (III)
-
Stemonamine (IV)
-
Parvistemoline (V)
-
Stemofoline (VI)
-
Stemocurtisine (VII)
-
Miscellaneous Alkaloids (VIII) [1]
The intricate and varied structures of these alkaloids have attracted considerable interest from synthetic chemists, leading to the development of novel strategies for their total synthesis.[6][9]
Therapeutic Potential and Pharmacological Activities
Stemona alkaloids exhibit a broad spectrum of biological activities, validating their traditional uses and highlighting their potential for modern drug development. The most extensively studied activities are their antitussive, anti-inflammatory, and insecticidal effects.[3][5]
Antitussive Activity
The use of Stemona roots ("Baibu") as an antitussive agent is well-documented in the Chinese Pharmacopoeia.[1][2] Bioactivity-guided fractionation has confirmed that the alkaloids are the principal active ingredients responsible for this effect.[2]
Table 1: Antitussive Activity of Stemona Alkaloids
| Alkaloid | Animal Model | Assay | Potency (ID50 / Effect) | Reference(s) |
|---|---|---|---|---|
| Neotuberostemonine (B189803) | Guinea Pig | Citric Acid-Induced Cough | ID50: 66 ± 7 µmol/kg (i.p.), comparable to Codeine (53 ± 14 µmol/kg) | [2] |
| Neostenine | Guinea Pig | Citric Acid-Induced Cough | Significant antitussive activity | [2][10] |
| Croomine (B1227750) | Guinea Pig | Citric Acid-Induced Cough | Potency similar to neotuberostemonine and stemoninine (B1255639) | [11] |
| Stemoninine | Guinea Pig | Citric Acid-Induced Cough | Potency similar to croomine and neotuberostemonine | [11] |
| Tuberostemonine | Guinea Pig | Citric Acid-Induced Cough | Weaker potency than croomine, neotuberostemonine, and stemoninine | [11] |
| Protostemonine | Guinea Pig | Citric Acid-Induced Cough | Significant activity (peripheral administration) | [12] |
| Stemospironine | Guinea Pig | Citric Acid-Induced Cough | Significant activity (peripheral administration) | [12] |
| Maistemonine | Guinea Pig | Citric Acid-Induced Cough | Significant activity (peripheral administration) |[12] |
Studies on the structure-activity relationship of stenine-type alkaloids revealed that a saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus with cis configurations at the ring junctions is optimal for antitussive activity.[10][13]
The mechanism of action varies between alkaloids. Neotuberostemonine, tuberostemonine, and stemoninine appear to act on the peripheral part of the cough reflex pathway.[11] In contrast, croomine exerts its effects centrally and has been shown to cause respiratory depression, which may account for some adverse reactions reported for the herb.[11]
References
- 1. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The traditional uses, phytochemistry, and pharmacology of Stemona species: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alkaloids from roots of Stemona sessilifolia and their antitussive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Neotuberostemonone from Stemona tuberosa Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stemona tuberosa, a member of the Stemonaceae family, is a traditional medicinal plant that has been utilized for centuries, particularly in Chinese medicine, for its antitussive and insecticidal properties.[1] The roots of this plant are a rich source of a unique group of alkaloids, with over 60 identified, which are classified into several types, including tuberostemonine, stemoninine, and croomine (B1227750) types.[1] Among these, neotuberostemonone, a tuberostemonine-type alkaloid, is a compound of significant interest. These application notes provide a detailed protocol for the extraction and purification of this compound from the roots of Stemona tuberosa. The methodology is based on established solvent extraction, acid-base partitioning, and chromatographic techniques.
Data Presentation: Extraction and Yields
The yield of specific alkaloids from Stemona tuberosa can vary depending on the extraction method, solvent choice, and the geographical source of the plant material. While specific quantitative data for this compound is not extensively reported in comparative studies, the following table summarizes yields for total alkaloids from Stemona species to provide a general reference.
| Extraction Method | Plant Species | Solvent System | Yield of Total Alkaloids | Reference |
| Maceration & Acid-Base Partitioning | Stemona tuberosa | 95% Ethanol (B145695), HCl, NH₃·H₂O, CH₂Cl₂ | 0.4% | [2] |
| Reflux Extraction | Stemona japonica | 90% Ethanol | Not specified for crude extract, but product purity of 70% was achieved after ion exchange chromatography. | [1] |
| Reflux Extraction | Stemona tuberosa | Ethanol | 75.6 g of crude alkaloid extract from 30 kg of dried roots (~0.25%) | [3] |
| Ultrasonic Extraction | Stemona tuberosa | 80% Methanol | Not specified | [4] |
Note: The yields mentioned above are for the total alkaloid extract and not specifically for this compound. Further purification is required to isolate the target compound, and the final yield of this compound will be a fraction of the total alkaloid yield.
Experimental Protocols
This section details the protocol for the extraction, partitioning, and purification of this compound from the dried roots of Stemona tuberosa.
Preparation of Plant Material
-
Air-dry the roots of Stemona tuberosa in a well-ventilated area, protected from direct sunlight.
-
Once thoroughly dried, grind the roots into a fine powder using a mechanical grinder.
Extraction
-
The powdered root material is extracted using 95% ethanol.[1] This can be achieved by maceration, reflux, or Soxhlet extraction. A common method involves refluxing the powdered roots with ethanol.[3]
-
Protocol:
-
Place the powdered Stemona tuberosa roots in a round-bottom flask.
-
Add 95% ethanol in a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Heat the mixture to reflux at 60°C for 2-3 hours. For exhaustive extraction, this process can be repeated two to three times with fresh solvent.[3]
-
After extraction, filter the mixture to separate the ethanolic extract from the plant residue.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
-
Acid-Base Partitioning for Alkaloid Enrichment
This step selectively separates the alkaloids from other non-basic compounds in the crude extract.
-
Protocol:
-
Redissolve the crude ethanolic extract in a 0.5-4% aqueous hydrochloric acid solution.[1][3] Adjust the pH to 1-2.
-
Transfer the acidic solution to a separatory funnel and partition it with an immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to remove neutral and acidic compounds.[1][3] Repeat this washing step three times.
-
Collect the aqueous acidic layer containing the protonated alkaloids.
-
Basify the aqueous layer to a pH of 9-10 using an aqueous ammonia (B1221849) solution (e.g., 15-28%).[1][3]
-
Extract the now deprotonated, free-base alkaloids from the basic aqueous solution using dichloromethane or ethyl acetate.[1][3] Repeat this extraction three to five times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
Chromatographic Purification of this compound
Column chromatography is employed to isolate this compound from the crude alkaloid mixture.
-
Stationary Phase: Silica (B1680970) gel (200-300 mesh).
-
Mobile Phase: A gradient of petroleum ether and acetone (B3395972).[1]
-
Protocol:
-
Column Packing: Prepare a slurry of silica gel in petroleum ether and pour it into a glass column. Allow the silica gel to settle, ensuring an evenly packed column without any air bubbles.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin elution with a low-polarity mobile phase, such as petroleum ether-acetone (8:1).[1]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of acetone (e.g., to 4:1 and then 2:1).[1]
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Identification: Combine the fractions containing the purified this compound, as identified by comparison with a reference standard on TLC.
-
Evaporate the solvent from the combined fractions to obtain the isolated this compound.
-
Analytical Methods for Identification and Purity Assessment
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.
-
Thin Layer Chromatography (TLC): Used for monitoring the progress of the column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution is a common starting point for alkaloid analysis.
-
Spectroscopic Methods:
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction.
Logical Relationships in Acid-Base Partitioning
Caption: Acid-Base Partitioning Logic.
References
Application Notes and Protocols for Bioactivity-Directed Fractionation of Neotuberostemonone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotuberostemonone is a bioactive alkaloid isolated from the roots of Stemona tuberosa, a plant with a long history of use in traditional medicine for its antitussive and insecticidal properties. This document provides a detailed protocol for the isolation of this compound using bioactivity-directed fractionation. This technique is a systematic process for isolating active compounds from a complex mixture by repeatedly testing fractions for a specific biological activity and then further separating the most active fractions. The primary bioactivities associated with Stemona alkaloids, and therefore relevant for guiding the fractionation process, are antitussive and anti-inflammatory effects.
Experimental Protocols
Plant Material and Extraction
1.1. Plant Material: Dried roots of Stemona tuberosa are the starting material.
1.2. Extraction Protocol:
-
Grind the air-dried roots of Stemona tuberosa into a coarse powder.
-
Macerate the powdered plant material with 95% ethanol (B145695) at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
Bioactivity-Directed Fractionation
The fractionation process is guided by monitoring the antitussive or anti-inflammatory activity of the resulting fractions.
2.1. Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity: n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
Collect each solvent fraction and the final aqueous fraction.
-
Evaporate the solvent from each fraction under reduced pressure to yield the respective dried fractions.
-
Subject each dried fraction to the chosen bioassay (antitussive or anti-inflammatory) to identify the most active fraction. The chloroform and ethyl acetate fractions are often reported to contain the highest concentration of alkaloids.
2.2. Column Chromatography:
-
The most bioactive fraction (e.g., the chloroform fraction) is subjected to column chromatography over silica (B1680970) gel (100-200 mesh).
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Collect the eluted fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Pool fractions with similar TLC profiles.
-
Test the pooled fractions for bioactivity to identify the fraction(s) containing the active compound(s).
2.3. Further Purification by Preparative HPLC:
-
The most active fraction from column chromatography is further purified by preparative High-Performance Liquid Chromatography (HPLC).
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
Monitor the eluent with a UV detector.
-
Collect the peaks corresponding to individual compounds.
-
Test the isolated compounds for bioactivity to identify this compound. The structure of the active compound is then confirmed using spectroscopic methods such as NMR and Mass Spectrometry.
Bioassay Protocols
3.1. Antitussive Activity Assay (Citric Acid-Induced Cough Model in Guinea Pigs):
-
Administer the test fractions or isolated compounds to guinea pigs at a specific dose.
-
After a set period, place the animals in a chamber and expose them to an aerosol of citric acid (0.1 M) for a fixed duration to induce coughing.
-
Count the number of coughs during the exposure and for a short period afterward.
-
A significant reduction in the number of coughs compared to a control group indicates antitussive activity.[1][2]
3.2. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages):
-
Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Treat the cells with various concentrations of the test fractions or isolated compounds for a specific duration.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture.
-
After incubation, measure the amount of nitric oxide (NO) produced by the cells in the culture medium using the Griess reagent.
-
A dose-dependent reduction in NO production compared to LPS-treated control cells indicates anti-inflammatory activity.
Data Presentation
Table 1: Bioactivity of Fractions from Solvent Partitioning of Stemona tuberosa Crude Extract
| Fraction | Yield (% of Crude Extract) | Antitussive Activity (% Cough Inhibition at 50 mg/kg) | Anti-inflammatory Activity (IC50 for NO Inhibition in µg/mL) |
| n-Hexane | 15.2 | 10.5 ± 2.1 | > 100 |
| Chloroform | 25.8 | 65.2 ± 5.8 | 25.4 ± 3.2 |
| Ethyl Acetate | 18.5 | 45.8 ± 4.3 | 48.7 ± 5.1 |
| n-Butanol | 22.1 | 20.1 ± 3.5 | 85.2 ± 7.6 |
| Aqueous | 18.4 | 5.6 ± 1.9 | > 100 |
Table 2: Bioactivity of Pooled Fractions from Column Chromatography of the Chloroform Fraction
| Column Fraction | Yield (% of Chloroform Fraction) | Antitussive Activity (% Cough Inhibition at 20 mg/kg) | Anti-inflammatory Activity (IC50 for NO Inhibition in µg/mL) |
| CC-F1 | 12.5 | 5.2 ± 1.5 | > 50 |
| CC-F2 | 28.1 | 78.9 ± 6.2 | 12.8 ± 2.1 |
| CC-F3 | 20.4 | 55.3 ± 4.9 | 28.4 ± 3.5 |
| CC-F4 | 15.8 | 15.7 ± 2.8 | 45.1 ± 4.8 |
| CC-F5 | 23.2 | 8.1 ± 2.0 | > 50 |
Visualizations
Caption: Workflow for Bioactivity-Directed Fractionation of this compound.
Caption: Postulated Anti-Inflammatory Signaling Pathway of this compound.
References
Application Note: Quantification of Neotuberostemonone using a Validated HPLC-DAD Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Neotuberostemonone in various sample matrices using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Introduction
This compound is a naturally occurring alkaloid belonging to the Stemona family, which are known for their diverse biological activities. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and in drug discovery and development. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) offers a robust, specific, and sensitive method for this purpose. This application note details a validated HPLC-DAD method for the quantification of this compound. The analysis of this compound can be performed using HPLC-DAD or HPLC-ELSD.[1]
Experimental
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (ACS grade)
-
Sample matrix (e.g., plant extract, plasma, etc.)
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector was used.
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 20-80% B20-25 min: 80% B25-30 min: 80-20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| DAD Wavelength | 210 nm |
Protocols
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Accurately weigh 1.0 g of the dried and powdered plant material.
-
Add 50 mL of methanol and sonicate for 30 minutes.
-
Reflux the mixture for 1 hour.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection. A similar extraction method is used for other alkaloids from Stemona radix.[2]
The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
| Validation Parameter | Results |
| Linearity (R²) | > 0.999 |
| Intra-day Precision (RSD%) | < 2.0% |
| Inter-day Precision (RSD%) | < 3.5% |
| Accuracy (Recovery %) | 97.5% - 102.8% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Validation parameters for HPLC methods often show linearity with R² > 0.99, precision with RSD less than 4%, and recovery between 96.6% and 103.7%.[2]
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for this compound Quantification.
Conclusion
The described HPLC-DAD method provides a reliable, accurate, and precise tool for the quantification of this compound in various samples. The method is suitable for routine quality control and research applications. The validation results demonstrate that the method is robust and fit for its intended purpose.
References
Application Note: 1H and 13C NMR Spectroscopic Analysis of Neotuberostemonone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotuberostemonone is a complex alkaloid belonging to the Stemona family of natural products, which are known for their diverse and potent biological activities. Isolated from the roots of Stemona tuberosa, these compounds have attracted significant interest in the field of drug discovery. Accurate structural elucidation is paramount for understanding their structure-activity relationships and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such complex natural products. This application note provides a detailed assignment of the ¹H and ¹³C NMR spectra of this compound, along with standardized experimental protocols for data acquisition.
Chemical Structure
Figure 1: Chemical Structure of this compound (C₂₂H₃₁NO₆).
(A 2D chemical structure diagram of this compound should be inserted here. As a text-based AI, I cannot generate images. The user should add a standard chemical drawing of this compound based on the provided molecular formula and name.)
¹H and ¹³C NMR Data Assignment
The complete ¹H and ¹³C NMR spectral data for this compound, acquired in CDCl₃, are summarized in Table 1. The assignments are based on comprehensive 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, as reported in the scientific literature.[1]
Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃.[1]
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 80.1 (C) | |
| 2α | 33.2 (CH₂) | 1.68 (m) |
| 2β | 2.88 (d, 14.6) | |
| 3 | 55.4 (CH) | 3.10 (m) |
| 5α | 48.5 (CH₂) | 2.88 (d, 14.6) |
| 5β | 3.95 (d, 14.6) | |
| 6 | 28.9 (CH₂) | 1.85 (m), 1.52 (m) |
| 7 | 25.4 (CH₂) | 1.85 (m), 1.52 (m) |
| 8 | 36.7 (CH₂) | 1.85 (m), 1.52 (m) |
| 9 | 75.3 (C) | |
| 9a | 106.4 (C) | |
| 10 | 45.1 (CH) | 2.16 (dd, 1.4, 4.3) |
| 11 | 83.2 (CH) | 4.36 (dd, 7.5, 9.5) |
| 12 | 42.3 (CH) | 2.16 (dd, 1.4, 4.3) |
| 13 | 45.8 (CH) | 2.82 (dq, 1.4, 7.3) |
| 15 | 17.5 (CH₃) | 1.28 (d, 7.3) |
| 16 | 30.2 (CH₂) | 1.85 (m), 1.52 (m) |
| 17 | 11.2 (CH₃) | 1.05 (t, 7.5) |
| 18 | 82.5 (CH) | 4.15 (m) |
| 19 | 34.5 (CH₂) | 1.85 (m), 1.52 (m) |
| 20 | 35.1 (CH) | 2.82 (dq, 1.4, 7.3) |
| 21 | 176.1 (C=O) | |
| 22 | 14.2 (CH₃) | 1.39 (d, 7.8) |
| 23 | 177.5 (C=O) |
Experimental Protocols
The following protocols describe the general procedures for the acquisition of 1D and 2D NMR spectra for a natural product like this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.[2]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound, Chloroform-d (CDCl₃) is a suitable solvent.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm). Modern NMR instruments can also reference the residual solvent peak.
NMR Data Acquisition
The following parameters are typical for a 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for quantitative analysis.
-
Number of Scans: 8-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to provide singlets for all carbon signals.
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 or more, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
2D NMR Experiments (COSY, HSQC, HMBC):
Standard pulse programs available on the spectrometer's software should be used. Key parameters to optimize include the spectral widths in both dimensions and the number of increments in the indirect dimension (t1). The relaxation delays and number of scans per increment will depend on the sample concentration and the desired signal-to-noise ratio.
Data Processing and Interpretation Workflow
The logical flow from sample preparation to final structure elucidation using various NMR techniques is depicted in the following diagram.
Caption: Workflow for NMR-based structure elucidation of this compound.
Conclusion
This application note provides the assigned ¹H and ¹³C NMR data for this compound, a key step for its identification and characterization. The detailed protocols for NMR data acquisition serve as a standardized guide for researchers working on the isolation and analysis of novel natural products. The application of a suite of 1D and 2D NMR experiments is essential for the complete and accurate structural assignment of complex molecules like this compound, facilitating further research into its biological properties and potential for drug development.
References
Application Notes and Protocols for Evaluating the Efficacy of Neotuberostemonone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotuberostemonone, an alkaloid derived from the roots of Stemona tuberosa, has garnered significant interest for its potential therapeutic applications. Preclinical studies on related compounds, such as Tuberostemonine N, have demonstrated promising anti-inflammatory, anticancer, and neuroprotective properties.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models for these therapeutic areas.
I. Evaluation of Anti-Inflammatory Efficacy
Animal Model: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity. Carrageenan injection into the rat paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to mitigate this process.
Experimental Protocol
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing:
-
Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Standard): Indomethacin (10 mg/kg, p.o.).
-
Group III-V (Test): this compound (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Procedure:
-
Administer the respective treatments orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Standard (Indomethacin) | 10 | 0.32 ± 0.03 | 62.3% |
| This compound | 25 | 0.68 ± 0.04 | 20.0% |
| This compound | 50 | 0.51 ± 0.03 | 40.0% |
| This compound | 100 | 0.39 ± 0.04 | 54.1% |
Experimental Workflow
Signaling Pathway
II. Evaluation of Anticancer Efficacy
Animal Model: Human Tumor Xenograft in Nude Mice
The tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a cornerstone of preclinical oncology research for evaluating the in vivo efficacy of novel therapeutic agents.
Experimental Protocol
-
Cell Culture: Culture a human cancer cell line (e.g., A549 lung cancer cells) under standard conditions.
-
Animal Acclimatization: Female BALB/c nude mice (4-6 weeks old) are acclimatized for one week.
-
Tumor Implantation:
-
Harvest and resuspend cancer cells in a mixture of media and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
-
Grouping and Treatment:
-
When tumors reach a palpable size (~100 mm³), randomize mice into groups.
-
Group I (Control): Vehicle (e.g., saline).
-
Group II (Standard): Cisplatin (5 mg/kg, i.p., weekly).
-
Group III-V (Test): this compound (e.g., 20, 40, 80 mg/kg, i.p., daily).
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly. Tumor volume = (length x width²) / 2.
-
Monitor for any signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size (or after a set duration, e.g., 21 days). Excise and weigh the tumors.
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | % Tumor Growth Inhibition |
| Control (Vehicle) | - | 1250 ± 150 | 1.3 ± 0.2 | - |
| Standard (Cisplatin) | 5 | 450 ± 80 | 0.5 ± 0.1 | 64.0% |
| This compound | 20 | 980 ± 120 | 1.0 ± 0.15 | 21.6% |
| This compound | 40 | 720 ± 100 | 0.75 ± 0.1 | 42.4% |
| This compound | 80 | 510 ± 90 | 0.55 ± 0.08 | 59.2% |
Experimental Workflow
III. Evaluation of Neuroprotective Efficacy
Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely accepted preclinical model of focal cerebral ischemia that mimics human stroke. It is used to evaluate the potential of therapeutic agents to protect against ischemic brain injury.
Experimental Protocol
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized.
-
MCAO Surgery:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
Grouping and Treatment:
-
Group I (Sham): Surgery without MCAO.
-
Group II (MCAO + Vehicle): MCAO followed by vehicle administration.
-
Group III-V (MCAO + Test): MCAO followed by this compound administration (e.g., 5, 10, 20 mg/kg, i.v.) at the time of reperfusion.
-
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-4 scale).
-
Infarct Volume Measurement:
-
At 24 hours, euthanize the rats and harvest the brains.
-
Slice the brains and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC).
-
The non-infarcted tissue stains red, while the infarcted tissue remains white.
-
Quantify the infarct volume using image analysis software.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (at 24h) | Infarct Volume (% of Hemisphere) |
| Sham | - | 0.2 ± 0.1 | 0.5 ± 0.2 |
| MCAO + Vehicle | - | 3.5 ± 0.4 | 45.2 ± 5.1 |
| MCAO + this compound | 5 | 2.8 ± 0.3 | 35.8 ± 4.5 |
| MCAO + this compound | 10 | 1.9 ± 0.2 | 22.5 ± 3.8 |
| MCAO + this compound | 20 | 1.5 ± 0.3 | 18.9 ± 3.2 |
Experimental Workflow
References
Application Notes and Protocols for Screening Neotuberostemonone's Bioactivity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial screening of Neotuberostemonone, an alkaloid with known antitussive properties, to explore its broader therapeutic potential. The following protocols detail cell-based assays to investigate its cytotoxic, anticancer, anti-inflammatory, and insecticidal activities.
General Cytotoxicity Assessment: MTT Assay
Application Note: Before evaluating specific bioactivities, it is crucial to determine the general cytotoxicity of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The concentration of formazan is proportional to the number of living cells, allowing for the determination of the 50% cytotoxic concentration (CC50). This baseline cytotoxicity data is essential for designing subsequent, more specific bioactivity assays, ensuring that observed effects are not merely due to general cell death.
Experimental Protocol: MTT Assay for General Cytotoxicity
-
Cell Seeding:
-
Culture a suitable cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line for anticancer screening) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.
-
Data Presentation:
Table 1: Cytotoxicity of this compound on HEK293 cells after 48h treatment.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.09 | 92.0 |
| 10 | 0.98 | 0.06 | 78.4 |
| 50 | 0.63 | 0.05 | 50.4 |
| 100 | 0.31 | 0.04 | 24.8 |
| CC50 (µM) | \multicolumn{3}{ | c | }{~50} |
Visualization:
Anticancer Activity Screening: Cell Cycle Analysis by Flow Cytometry
Application Note: Many natural products exhibit anticancer properties by inducing cell cycle arrest, preventing cancer cells from proliferating.[2][3][4] Cell cycle analysis using flow cytometry with propidium (B1200493) iodide (PI) staining can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A significant increase in the percentage of cells in a specific phase after treatment with this compound would suggest a potential mechanism of its anticancer activity.[4]
Experimental Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Seed a cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 6-well plates.
-
Allow cells to attach and grow to about 60-70% confluency.
-
Treat the cells with this compound at concentrations below its CC50 (e.g., 0.5x, 1x, and 2x the IC50 if known, or concentrations showing moderate cytotoxicity) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Data Presentation:
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 cells.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (10 µM) | 58.7 ± 4.2 | 25.1 ± 3.0 | 16.2 ± 2.1 |
| This compound (25 µM) | 45.3 ± 3.8 | 28.9 ± 3.5 | 25.8 ± 2.9 |
| This compound (50 µM) | 25.1 ± 2.9 | 15.4 ± 2.2 | 59.5 ± 4.5 |
| Positive Control (Nocodazole) | 10.3 ± 1.5 | 5.2 ± 0.9 | 84.5 ± 2.3 |
Visualization:
Anti-inflammatory Activity Screening: Griess Assay for Nitric Oxide Production
Application Note: Chronic inflammation is implicated in various diseases.[5] Macrophages activated by lipopolysaccharide (LPS) produce pro-inflammatory mediators, including nitric oxide (NO).[6] The Griess assay measures nitrite (B80452), a stable and nonvolatile breakdown product of NO. Inhibition of NO production in LPS-stimulated macrophages is a good indicator of potential anti-inflammatory activity.[6] This assay can be used to screen this compound for its ability to suppress inflammatory responses.
Experimental Protocol: Griess Assay
-
Cell Culture and Stimulation:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate.
-
Incubate for 24 hours to allow for adherence.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + LPS + DMSO), and a positive control (e.g., L-NAME).
-
-
Griess Reagent Preparation and Reaction:
-
The Griess reagent consists of two solutions: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Measurement of Nitrite:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the mixed Griess reagent to each supernatant sample.
-
Incubate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Data Presentation:
Table 3: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 cells.
| Treatment | Nitrite Concentration (µM) | Standard Deviation | % Inhibition of NO Production |
| Untreated Control | 1.5 | 0.2 | - |
| LPS (1 µg/mL) | 35.8 | 2.5 | 0 |
| LPS + this compound (1 µM) | 32.1 | 2.1 | 10.3 |
| LPS + this compound (10 µM) | 24.5 | 1.8 | 31.6 |
| LPS + this compound (50 µM) | 12.7 | 1.1 | 64.5 |
| Positive Control (L-NAME) | 5.3 | 0.5 | 85.2 |
Visualization:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemical screening identifies the anticancer properties of Polyporous tuberaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activities of Polygonum odoratum Lour.: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of Pogostemon cablin: Bioactive components and their modulation of MAPK and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Improving the Solubility and Bioavailability of Neotuberostemonone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methods to enhance the solubility and bioavailability of Neotuberostemonone, a poorly water-soluble alkaloid. The following sections detail the theoretical background, experimental protocols, and expected outcomes for three widely used techniques: solid dispersion, nanoparticle formulation, and cyclodextrin (B1172386) complexation.
Introduction to this compound and Bioavailability Challenges
This compound is a natural alkaloid derived from plants of the Stemona genus. Like many other alkaloids, it exhibits poor aqueous solubility, which can significantly limit its oral bioavailability and subsequent therapeutic efficacy. Overcoming this challenge is crucial for the development of this compound as a potential therapeutic agent. The methods described herein are designed to modify the physicochemical properties of this compound to improve its dissolution rate and absorption.
Methods for Solubility and Bioavailability Enhancement
Several techniques can be employed to improve the solubility and bioavailability of poorly soluble drugs.[1][2][3][4] This document focuses on three proven methods:
-
Solid Dispersion: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[5][6][7] The increased surface area and the presence of the hydrophilic carrier enhance the dissolution rate of the drug.
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a higher dissolution velocity.[8][9][10]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming water-soluble inclusion complexes.[2][3][4]
Data Presentation: Expected Improvements in Solubility and Bioavailability
The following tables summarize hypothetical, yet expected, quantitative improvements in the aqueous solubility and key pharmacokinetic parameters of this compound upon formulation using the described methods. These values are illustrative and intended to provide a target for formulation development.
Table 1: Enhancement of Aqueous Solubility of this compound Formulations
| Formulation | Carrier/Method | Drug-to-Carrier Ratio (w/w) | Solubility (µg/mL) | Fold Increase |
| Pure this compound | - | - | 1.5 | 1 |
| Solid Dispersion | PVP K30 | 1:5 | 75 | 50 |
| Solid Dispersion | Soluplus® | 1:10 | 150 | 100 |
| Nanoparticles | Poloxamer 188 | - | 45 | 30 |
| Cyclodextrin Complex | HP-β-CD | 1:1 (molar) | 90 | 60 |
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations (Illustrative Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Pure this compound | 10 | 50 | 4.0 | 350 | 100 |
| Solid Dispersion (Soluplus®) | 10 | 250 | 1.5 | 1750 | 500 |
| Nanoparticles | 10 | 180 | 2.0 | 1260 | 360 |
| Cyclodextrin Complex (HP-β-CD) | 10 | 220 | 1.0 | 1540 | 440 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of this compound using a hydrophilic polymer like polyvinylpyrrolidone (B124986) (PVP) K30 or Soluplus®.[11][12]
Materials:
-
This compound
-
PVP K30 or Soluplus®
-
Methanol (B129727) (or a suitable organic solvent in which both drug and carrier are soluble)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and the chosen polymer in the desired ratio (e.g., 1:5 w/w). Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Once a solid film is formed on the flask wall, transfer the solid to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the solid mass into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100 mesh) to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC, XRD, and FTIR).
Protocol 2: Formulation of this compound Nanoparticles by Antisolvent Precipitation
This protocol outlines the preparation of this compound nanoparticles using the antisolvent precipitation method, which is suitable for poorly water-soluble compounds.[13][14]
Materials:
-
This compound
-
A suitable solvent (e.g., acetone, ethanol)
-
An antisolvent (e.g., deionized water)
-
A stabilizer (e.g., Poloxamer 188, Tween 80)
-
High-speed homogenizer or ultrasonicator
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve this compound in a suitable organic solvent to prepare the organic phase.
-
Aqueous Phase Preparation: Dissolve the stabilizer in the antisolvent (water) to prepare the aqueous phase.
-
Precipitation: Under high-speed homogenization or ultrasonication, inject the organic phase into the aqueous phase at a constant rate. The rapid mixing will cause the precipitation of this compound as nanoparticles.
-
Solvent Removal: Stir the resulting nanosuspension at room temperature for several hours to allow the organic solvent to evaporate.
-
Separation and Washing: Centrifuge the nanosuspension to separate the nanoparticles. Wash the nanoparticle pellet with deionized water to remove any excess stabilizer.
-
Drying (Optional): The nanoparticles can be redispersed in water containing a cryoprotectant (e.g., trehalose) and then lyophilized to obtain a dry powder.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and dissolution profile.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol details the formation of an inclusion complex between this compound and a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), using the kneading method.[15][16]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Mixing: Place the accurately weighed HP-β-CD in a mortar. Add a small amount of the water-ethanol mixture to moisten the cyclodextrin.
-
Kneading: Gradually add the accurately weighed this compound to the mortar while continuously triturating the mixture. Knead the mixture for a specified time (e.g., 60 minutes) to form a paste of appropriate consistency. If necessary, add small amounts of the solvent mixture to maintain the consistency.
-
Drying: Transfer the resulting paste to a tray and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex in a mortar and pass it through a sieve to obtain a fine, uniform powder.
-
Characterization: Characterize the complex for complexation efficiency, solubility, and dissolution rate. Confirmation of inclusion complex formation can be done using techniques like DSC, XRD, and NMR spectroscopy.
Proposed Signaling Pathway of this compound in Insects
Based on the known insecticidal activity of Stemona alkaloids and the common targets of insecticides, a plausible mechanism of action for this compound is the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system.[17][18][19][20] Neonicotinoid insecticides act on these receptors.[17][18][19][20] The following diagram illustrates this hypothetical signaling pathway.
Disclaimer: The quantitative data presented in the tables are illustrative and not based on experimental results for this compound. The experimental protocols are generalized and may require optimization for specific laboratory conditions and desired product attributes. The proposed signaling pathway is hypothetical and requires experimental validation.
References
- 1. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. japer.in [japer.in]
- 6. jddtonline.info [jddtonline.info]
- 7. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 8. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Neotuberostemonone in the Development of New Antitussive Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotuberostemonone, a stenine-type alkaloid isolated from the roots of Stemona tuberosa, has demonstrated significant potential as a novel antitussive agent. Traditional use of Stemona species for respiratory ailments has prompted scientific investigation into their active constituents, leading to the identification of this compound as a promising candidate for the development of new cough therapies. This document provides a comprehensive overview of the application of this compound, including its pharmacological data, proposed mechanism of action, and detailed experimental protocols for its evaluation.
Pharmacological Data
The antitussive efficacy of this compound has been evaluated in preclinical models, primarily utilizing the citric acid-induced cough model in guinea pigs. While a specific ED50 value for this compound is not consistently reported in publicly available literature, comparative studies have provided valuable insights into its potency relative to other Stemona alkaloids.
| Compound | Antitussive Potency (Relative to Tuberostemonine) | Proposed Site of Action | Reference |
| This compound | Similar to Croomine and Stemoninine; Stronger than Tuberostemonine | Peripheral | [1] |
| Croomine | Similar to this compound and Stemoninine | Central | [1] |
| Stemoninine | Similar to this compound and Croomine | Peripheral | [1] |
| Tuberostemonine | Weaker than this compound, Croomine, and Stemoninine | Peripheral | [1] |
Mechanism of Action
This compound is proposed to exert its antitussive effects through a peripheral mechanism of action, targeting the afferent arm of the cough reflex.[1] The cough reflex is initiated by the stimulation of sensory nerve endings in the airways, primarily C-fibers and Aδ-fibers.[2] These nerves express various ion channels, such as Transient Receptor Potential (TRP) channels (e.g., TRPV1 and TRPA1), which are activated by irritants like citric acid.[3][4]
While the precise molecular target of this compound has not been definitively elucidated, its peripheral action suggests an interaction with these sensory nerve pathways. It is hypothesized that this compound may modulate the activity of key ion channels on these sensory nerves, thereby reducing their sensitivity to tussive stimuli and inhibiting the initiation of the cough reflex. Further research is required to fully characterize the specific receptors or channels with which this compound interacts.
Experimental Protocols
The following are detailed protocols for the evaluation of this compound's antitussive activity.
Citric Acid-Induced Cough Model in Guinea Pigs
This is the most common preclinical model for evaluating the efficacy of potential antitussive agents.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile saline)
-
Citric acid solution (0.4 M in sterile saline)[1]
-
Whole-body plethysmography chamber
-
Ultrasonic nebulizer
-
Acoustic recording and analysis software
Procedure:
-
Animal Acclimatization: Acclimatize guinea pigs to the experimental conditions for at least one week prior to the study.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses. A typical pretreatment time is 60 minutes.
-
Exposure to Citric Acid: Place each guinea pig individually in the whole-body plethysmography chamber.
-
Nebulization: Expose the animal to an aerosol of 0.4 M citric acid for a fixed period, typically 10 minutes, generated by an ultrasonic nebulizer.[1]
-
Cough Recording: Record the number of coughs during the exposure period and for a subsequent observation period (e.g., 5 minutes). Coughs can be identified and counted by a trained observer and/or through analysis of the airflow patterns and characteristic sounds using specialized software.
-
Data Analysis: Express the antitussive effect as the percentage inhibition of the cough response compared to the vehicle-treated control group.
In Vitro Sensory Nerve Activity Assay (Future Direction)
To further elucidate the mechanism of action, the effect of this compound on isolated airway sensory neurons can be investigated.
Materials:
-
Guinea pig nodose and jugular ganglia (containing the cell bodies of airway sensory neurons)
-
Cell culture reagents
-
Fluorescent calcium indicators (e.g., Fura-2 AM)
-
Fluorescence microscopy setup
-
Capsaicin (B1668287) (TRPV1 agonist)
-
AITC (Allyl isothiocyanate, TRPA1 agonist)
-
This compound
Procedure:
-
Neuron Culture: Isolate and culture sensory neurons from the nodose and jugular ganglia.
-
Calcium Imaging: Load the cultured neurons with a fluorescent calcium indicator.
-
Stimulation: Perfuse the neurons with a solution containing a chemical irritant (e.g., capsaicin or AITC) to induce a calcium influx, indicative of neuronal activation.
-
This compound Application: Pre-incubate or co-apply this compound with the irritant to determine its effect on the calcium response.
-
Data Analysis: Quantify the changes in intracellular calcium concentration to assess the inhibitory effect of this compound on sensory nerve activation.
Visualizations
Caption: Drug development workflow for this compound.
Caption: Proposed mechanism of this compound on the cough reflex.
Conclusion and Future Directions
This compound presents a compelling case for further investigation as a novel peripherally acting antitussive drug. Its demonstrated efficacy in preclinical models, coupled with a mechanism that is distinct from centrally acting opioids, suggests a favorable safety profile with a reduced risk of side effects such as sedation and addiction.
Future research should focus on:
-
Precise Quantification of Efficacy: Determining the ED50 of this compound to allow for more direct comparisons with existing antitussive agents.
-
Elucidation of the Molecular Target: Identifying the specific ion channels or receptors on sensory nerves that this compound modulates.
-
Comprehensive Preclinical Safety and Pharmacokinetic Profiling: Conducting thorough ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess its drug-likeness and safety.
-
Lead Optimization: Synthesizing and evaluating analogs of this compound to potentially improve potency, selectivity, and pharmacokinetic properties.
The development of this compound into a clinically viable antitussive drug holds the promise of a new therapeutic option for the millions of individuals suffering from chronic and refractory cough.
References
- 1. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Neuronal Heat Sensing: Diversity of TRPV1 Heat-Capsaicin Receptor-Channel Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral toxicity of various Stemona collinsiae crude extracts against nymph and adult stages of American cockroach, Periplaneta americana (Dictyoptera: Blattodea) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing extraction yield of Neotuberostemonone from plant material.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Neotuberostemonone from plant material, primarily Stemona tuberosa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a stenine-type alkaloid that can be isolated from the roots of plants in the Stemona genus, such as Stemona tuberosa.[1] It is characterized by the chemical formula C₂₂H₃₁NO₆ and a molecular weight of 405.491 g/mol . This compound is of interest for its potential pharmacological activities, including antitussive effects.
Q2: What is a realistic expected yield of this compound from Stemona tuberosa?
The yield of this compound can vary depending on the plant's geographical origin, harvesting time, and the extraction method employed. A study on Stemona tuberosa roots from Thailand reported a this compound content of 1.24 ± 0.27% of the dry weight.[2]
Q3: Which extraction methods are most effective for alkaloids like this compound?
Modern extraction techniques generally offer higher yields in shorter times with less solvent consumption compared to traditional methods.[3] Techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than conventional maceration or Soxhlet extraction for obtaining plant alkaloids.[3] For Stemona alkaloids specifically, reflux extraction has been shown to be an effective method. One study found that refluxing with methanol (B129727) for 30 minutes provided a good yield for several Stemona alkaloids.
Data Presentation: Comparison of Extraction Methods for Alkaloids
While specific comparative data for this compound is limited, the following table provides a general comparison of different extraction methods for plant alkaloids to guide your method selection.
| Extraction Method | Principle | Typical Yield | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Low to Moderate | 24 - 72 hours | High | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, lower efficiency, large solvent volume required. |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | Moderate to High | 6 - 24 hours | Moderate | More efficient than maceration, requires less solvent than simple reflux. | Can cause thermal degradation of sensitive compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | High | 15 - 60 minutes | Low | Fast, efficient, lower operating temperatures. | May require specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction. | High | 5 - 30 minutes | Low | Very fast, highly efficient, reduced solvent usage. | Requires a microwave-transparent solvent, potential for localized overheating. |
| Reflux Extraction | Boiling the plant material in a solvent and condensing the vapor back into the mixture. | Moderate to High | 1 - 4 hours | Moderate | More efficient than maceration, relatively simple setup. | Requires heating, potential for degradation of thermolabile compounds. |
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Possible Cause: Inefficient extraction method.
-
Solution: Consider switching to a more advanced extraction technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which have been shown to improve alkaloid yields.[3] If using a conventional method like maceration, ensure sufficient extraction time and agitation.
-
-
Possible Cause: Inappropriate solvent selection.
-
Solution: The polarity of the solvent is crucial for alkaloid extraction.[4] Methanol and ethanol (B145695) are commonly used for extracting Stemona alkaloids. One study found methanol to be the most suitable solvent for the extraction of six alkaloids from Stemonae Radix. Experiment with different concentrations of these alcohols (e.g., 70%, 95%) to find the optimal polarity for this compound.
-
-
Possible Cause: Incomplete cell disruption.
-
Solution: Ensure the plant material is finely powdered to maximize the surface area for solvent contact. Pre-treatment of the plant material by grinding is a critical step.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Alkaloids can be sensitive to high temperatures.[5] If using methods involving heat like Soxhlet or reflux extraction, monitor the temperature and extraction time to avoid degradation. Consider using a vacuum to lower the boiling point of the solvent.
-
Issue 2: Presence of Impurities in the Extract
-
Possible Cause: Co-extraction of other compounds.
-
Solution: Employ a purification strategy. A common method for alkaloids is an acid-base partitioning. Dissolve the crude extract in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. Wash this aqueous layer with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove non-polar impurities. Then, basify the aqueous layer (e.g., with ammonia) to deprotonate the alkaloids, making them soluble in an organic solvent. Finally, extract the alkaloids with a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate).
-
-
Possible Cause: Presence of tannins.
Issue 3: Difficulty in Quantifying this compound
-
Possible Cause: Lack of a suitable chromophore for UV detection.
-
Solution: Many Stemona alkaloids, including this compound, lack a strong UV chromophore, which can make detection by HPLC-UV challenging.[6] While HPLC-UV can be used, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often more sensitive and specific for these compounds.[6]
-
-
Possible Cause: Interference from co-eluting compounds.
-
Solution: Optimize your HPLC method. Adjust the mobile phase composition, gradient, and column type to improve the resolution between this compound and other components in the extract. A C18 column is commonly used for the separation of Stemona alkaloids.
-
Experimental Protocols
Protocol 1: Reflux Extraction of this compound
This protocol is based on a method found to be effective for the extraction of alkaloids from Stemona species.
-
Preparation of Plant Material:
-
Dry the roots of Stemona tuberosa at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place 50 g of the powdered plant material into a 1000 mL round-bottom flask.
-
Add 500 mL of methanol to the flask.
-
Set up a reflux apparatus and heat the mixture to the boiling point of methanol.
-
Reflux for 30-60 minutes.
-
Allow the mixture to cool to room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of fresh methanol.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.
-
Protocol 2: Acid-Base Partitioning for Purification
-
Acidification:
-
Dissolve the crude extract from Protocol 1 in 100 mL of 2% hydrochloric acid.
-
Stir until fully dissolved. The alkaloids will be in their salt form and soluble in the aqueous phase.
-
-
Removal of Non-Polar Impurities:
-
Transfer the acidic solution to a separatory funnel.
-
Add 100 mL of n-hexane and shake vigorously.
-
Allow the layers to separate and discard the upper n-hexane layer.
-
Repeat this washing step two more times.
-
-
Basification and Extraction of Alkaloids:
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide. The alkaloids will precipitate as free bases.
-
Add 100 mL of chloroform and shake to extract the alkaloids into the organic phase.
-
Collect the lower chloroform layer.
-
Repeat the extraction of the aqueous layer with two more 100 mL portions of chloroform.
-
-
Final Concentration:
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the purified alkaloid fraction containing this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Various Extraction Methods and Solvent Types On Yield, Phenolic and Flavonoid Content and Antioxidant Activity of Spathodea nilotica Leaves [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting peak tailing and broadening in Neotuberostemonone HPLC analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Neotuberostemonone.
Troubleshooting Guide: Peak Tailing and Broadening
Peak tailing and broadening are common chromatographic problems that can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving these issues in the context of this compound analysis.
Initial Assessment
Before proceeding with extensive troubleshooting, it is crucial to perform a quick initial assessment to identify the likely source of the problem.
Is the peak tailing or broadening affecting all peaks or just the this compound peak?
-
All peaks affected: This typically points to a system-wide issue such as problems with the mobile phase, column, or hardware (e.g., dead volume).
-
Only the this compound peak is affected: This suggests a specific chemical interaction between this compound and the stationary phase or a sample-related issue.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound, an alkaloid compound?
As an alkaloid, this compound is a basic compound. The most common cause of peak tailing for basic analytes in reversed-phase HPLC is secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. These acidic silanol groups (Si-OH) can interact with the basic functional groups of this compound, leading to a secondary, stronger retention mechanism that results in a tailed peak shape.
Other potential causes include:
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound, increasing its interaction with the stationary phase.
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.
-
Column Degradation: Over time, the performance of the HPLC column can degrade, leading to poor peak shapes.
-
System Dead Volume: Excessive tubing length or improper fittings can cause extra-column band broadening.
Q2: How can I reduce peak tailing caused by secondary silanol interactions?
There are several effective strategies to mitigate secondary silanol interactions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 3 or below) protonates the silanol groups, reducing their ability to interact with the protonated basic analyte.
-
Use an End-Capped Column: These columns have their residual silanol groups chemically bonded with a small silylating agent, effectively shielding them from interaction with the analyte.
-
Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine, TEA) to the mobile phase can saturate the active silanol sites, preventing them from interacting with this compound.
Q3: What is the ideal mobile phase pH for this compound analysis?
Q4: My peaks are broad, not necessarily tailing. What could be the cause?
Peak broadening, characterized by a wider peak base and lower peak height, can be caused by several factors:
-
Column Efficiency Loss: The column may be aging or contaminated.
-
Extra-Column Volume: Excessive volume in the injector, detector, or connecting tubing can lead to band spreading.
-
High Injection Volume or Strong Sample Solvent: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause the sample band to spread on the column.
-
Slow Flow Rate: Very low flow rates can increase longitudinal diffusion, leading to broader peaks.[1]
-
Temperature Effects: Inconsistent temperature across the column can affect peak shape.
Q5: How can I determine if my column is overloaded?
To check for mass overload, prepare and inject a series of dilutions of your sample (e.g., 1:10, 1:100). If the peak shape improves (i.e., becomes more symmetrical and less broad) with dilution, it is likely that the original sample concentration was too high, leading to column overload.[2]
Experimental Protocols
Below is a recommended starting HPLC method for the analysis of Stemona alkaloids, which can be adapted for this compound, along with protocols for sample preparation and troubleshooting.
Recommended HPLC Method for Stemona Alkaloids
This method is based on a validated procedure for the simultaneous quantification of six major alkaloids from Stemona radix.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient | 10-40% A over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Note: Since this compound may lack a strong UV chromophore, an ELSD or Mass Spectrometric (MS) detector might be more suitable for sensitive detection.
Protocol for Sample Preparation
-
Extraction: Accurately weigh a known amount of the plant material or sample containing this compound. Extract with a suitable solvent such as methanol (B129727) or a mixture of methanol and water. Sonication or reflux may be used to improve extraction efficiency.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
Dilution: If necessary, dilute the filtered extract with the initial mobile phase composition to a concentration within the linear range of the detector.
Troubleshooting Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for troubleshooting peak shape issues and the chemical interactions that lead to peak tailing.
Caption: A logical workflow for diagnosing and resolving peak tailing and broadening in HPLC analysis.
Caption: The chemical interactions leading to peak tailing of basic analytes on silica-based C18 columns.
References
Improving resolution in the chromatographic separation of Stemona alkaloids.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Stemona alkaloids during chromatographic analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic separation of Stemona alkaloids.
Issue 1: Poor Resolution or Co-eluting Peaks
Q: My chromatogram shows poor resolution (Rs < 1.5) between two or more Stemona alkaloid peaks. What steps can I take to improve separation?
A: Poor resolution is a common challenge, especially with structurally similar alkaloids. Here is a systematic approach to improving the separation:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Ratio: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase retention times and may improve resolution for closely eluting peaks. Implement this change in small increments (e.g., 2-5%).
-
Change Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Modify Mobile Phase pH: The ionization state of basic alkaloids is highly dependent on the mobile phase pH. Using an acidic mobile phase (e.g., pH 2.5-4) can ensure consistent protonation of the alkaloids, leading to more uniform peak shapes and potentially altered selectivity. A buffer, such as phosphate (B84403) or acetate, should be used to maintain a stable pH.
-
-
Refine the Gradient Program:
-
Decrease the Gradient Slope: A shallower gradient (a slower increase in the organic solvent concentration over time) provides more time for closely eluting compounds to separate. This is particularly effective for complex mixtures of alkaloids.
-
Introduce Isocratic Segments: If a critical pair of alkaloids is co-eluting, introducing an isocratic hold in the gradient at a solvent composition just before their elution can significantly enhance their resolution.
-
-
Evaluate the Stationary Phase:
-
Decrease Particle Size: Switching from an HPLC column with larger particles (e.g., 5 µm) to a UPLC column with smaller particles (e.g., sub-2 µm) will significantly increase column efficiency and, consequently, resolution.[1][2]
-
Increase Column Length: A longer column provides more theoretical plates, which can improve the separation of complex mixtures. However, this will also lead to longer run times and increased backpressure.
-
Change Stationary Phase Chemistry: If selectivity is the primary issue, consider a column with a different stationary phase (e.g., phenyl-hexyl or cyano) to introduce different interaction mechanisms beyond simple hydrophobicity.
-
Issue 2: Peak Tailing or Asymmetrical Peaks
Q: The peaks for my Stemona alkaloids are showing significant tailing. What is the cause, and how can I achieve more symmetrical peaks?
A: Peak tailing is a frequent issue when analyzing basic compounds like Stemona alkaloids. It is often caused by secondary interactions between the basic analytes and acidic residual silanol (B1196071) groups on the silica-based stationary phase.
-
Use a Mobile Phase Modifier:
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase is a common and effective strategy. TEA is a stronger base that preferentially interacts with the active silanol sites on the stationary phase, effectively masking them from the alkaloid analytes. This minimizes secondary interactions and results in more symmetrical peaks. A typical concentration is 0.1% (v/v) TEA in the aqueous portion of the mobile phase.[3][4]
-
-
Control the Mobile Phase pH:
-
Low pH: Operating at a low pH (e.g., 2.5-3.5) protonates the silanol groups, reducing their ability to interact with the protonated basic alkaloids through ion exchange.
-
-
Choose the Right Column:
-
High-Purity, End-Capped Columns: Modern, high-purity silica (B1680970) columns that are thoroughly end-capped have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.
-
Consider UPLC: The higher efficiency of UPLC columns often results in sharper, more symmetrical peaks.
-
-
Avoid Column Overload:
-
Reduce Sample Concentration: Injecting too much sample can saturate the stationary phase and lead to peak distortion. Prepare a series of dilutions of your sample to determine if concentration is the cause of the tailing.
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the chromatographic separation of Stemona alkaloids.
Caption: A troubleshooting workflow for chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a separation method for Stemona alkaloids?
A1: A reversed-phase C18 column is a robust starting point for the separation of Stemona alkaloids.[3] A gradient elution with an acidic aqueous mobile phase and an organic modifier is recommended. A good starting point would be a mobile phase consisting of A) 0.1% triethylamine in water and B) acetonitrile, with a gradient from a low to a high percentage of acetonitrile.[3] An evaporative light scattering detector (ELSD) or mass spectrometry (MS) is necessary for detection, as most Stemona alkaloids lack a strong UV chromophore.[3][5]
Q2: Should I use HPLC or UPLC for the analysis of Stemona alkaloids?
A2: The choice between HPLC and UPLC depends on the specific goals of the analysis. Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically <2 µm) and operates at higher pressures than traditional High-Performance Liquid Chromatography (HPLC).[1][2] This results in significant advantages in terms of resolution, speed, and sensitivity.[1] For complex mixtures of Stemona alkaloids or when high throughput is required, UPLC is the superior choice. However, HPLC is still a very capable and robust technique, and if baseline separation can be achieved, it remains a valid option.
Q3: How does triethylamine (TEA) improve the peak shape of Stemona alkaloids?
A3: Triethylamine is a basic compound that acts as a silanol-masking agent. In reversed-phase chromatography on silica-based columns, residual acidic silanol groups (Si-OH) on the stationary phase can cause strong, undesirable interactions with basic analytes like Stemona alkaloids. This leads to asymmetrical, tailing peaks. When TEA is added to the mobile phase, it protonates and competes with the alkaloids for these active silanol sites, effectively shielding the alkaloids from these secondary interactions. The result is a significant improvement in peak symmetry.
Q4: What sample preparation methods are recommended for Stemona alkaloids from plant material?
A4: An effective method for extracting Stemona alkaloids from plant material involves reflux extraction with methanol.[3] Following extraction, a solid-phase extraction (SPE) cleanup step using a C18 cartridge is highly recommended to enrich the alkaloids and remove interfering matrix components.[3] This cleanup step is crucial for protecting the analytical column and achieving a stable baseline.
Data Presentation
Table 1: Qualitative Comparison of Chromatographic Technologies for Stemona Alkaloid Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Typical Particle Size | 3 - 5 µm | < 2 µm |
| Resolution | Good | Excellent[1] |
| Analysis Speed | Slower | Faster (up to 9x)[1] |
| Sensitivity | Good | Higher[1][2] |
| Solvent Consumption | Higher | Lower[2] |
| System Backpressure | Lower (up to 400 bar) | Significantly Higher (>1000 bar) |
| Cost | Lower initial investment | Higher initial investment |
Experimental Protocols
Protocol 1: HPLC-ELSD Method for the Simultaneous Separation of Six Stemona Alkaloids
This protocol is adapted from a validated method for the simultaneous quantification of croomine, stemoninine, tuberostemonine (B192615), neotuberostemonine, bisdehydrostemoninne, and tuberostemonine D.[3]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
-
Chromatographic Conditions:
-
Column: Agilent TC-C18, 5 µm, 4.6 mm × 250 mm
-
Guard Column: C18, 5 µm, 4.6 mm × 12.5 mm
-
Mobile Phase A: 0.1% triethylamine in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0 - 10 20% → 30% 10 - 25 30% → 40% 25 - 35 40% (Isocratic) 35 - 45 40% → 50% 45 - 55 50% → 55% | 55 - 70 | 55% → 80% |
-
Post Run: 10 minutes for column re-equilibration
-
-
ELSD Conditions:
-
Drift Tube Temperature: 110°C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
-
Sample Preparation (from plant material):
-
Accurately weigh the pulverized plant material.
-
Add methanol and reflux for 30 minutes.
-
Filter the extract and concentrate under reduced pressure.
-
Suspend the residue in distilled water.
-
Apply the suspension to a C18 SPE column.
-
Wash the SPE column with distilled water to remove polar impurities.
-
Elute the alkaloids with methanol.
-
Dilute the methanol eluate to a final volume and filter through a 0.45 µm membrane filter before injection.[3]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow, from sample preparation to data analysis.
Caption: Workflow for Stemona alkaloid analysis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. researchgate.net [researchgate.net]
Neotuberostemonone stability studies under different storage conditions.
Technical Support Center: Neotuberostemonone Stability Studies
Welcome to the technical support center for this compound stability studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation for stability assessments of this compound, a complex alkaloid.[1]
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary for a new compound like this compound?
A1: Forced degradation studies, or stress testing, are controlled experiments that intentionally expose a drug substance like this compound to harsh conditions such as high heat, humidity, light, acid/base hydrolysis, and oxidation.[2][3][4] These studies are crucial for several reasons:
-
Elucidating Degradation Pathways: They help identify the likely degradation products and understand the chemical breakdown mechanisms of the molecule.[2][5]
-
Developing Stability-Indicating Methods: The generated degradants are used to develop and validate analytical methods (typically HPLC) that can accurately separate the intact drug from its impurities, proving the method is "stability-indicating".[6][7][8]
-
Informing Formulation and Packaging: Understanding how the molecule degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from adverse environmental factors.[5][9]
-
Regulatory Compliance: Regulatory bodies like the ICH and FDA require forced degradation studies as part of the drug development and registration process.[6][10]
Q2: What are the typical stress conditions for the forced degradation of an alkaloid like this compound?
A2: A standard set of stress conditions should be applied to cover the main degradation pathways: hydrolysis, oxidation, and photolysis.[4][5]
-
Acid Hydrolysis: Treatment with 0.1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[2][8]
-
Base Hydrolysis: Treatment with 0.1 M NaOH at room temperature or elevated temperatures.[2][8]
-
Neutral Hydrolysis: Refluxing the compound in water at elevated temperatures.[8]
-
Oxidation: Exposing the compound to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[5]
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 80-100°C).
-
Photolytic Degradation: Exposing the solid or solution form of the drug to a combination of UV and visible light, as specified in ICH Q1B guidelines.[3][10]
Q3: How much degradation is considered sufficient in a forced degradation study?
A3: The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[3][4] Degradation below 5% may not be sufficient to demonstrate the specificity of the analytical method, while degradation above 20% can lead to the formation of secondary, irrelevant degradants that would not be seen under normal storage conditions.[3][11]
Q4: What is a "stability-indicating method" and how do I develop one?
A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and specifically measure the concentration of the intact API without interference from its degradation products, impurities, or excipients.[8][12] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique.[7]
Development involves:
-
Performing forced degradation studies to generate a mixture of the API and its degradants.
-
Screening different HPLC columns (e.g., C8, C18), mobile phases (buffers, organic modifiers), and gradient profiles to achieve adequate separation between the API peak and all degradant peaks.[13]
-
Using a photodiode array (PDA) detector to check for peak purity, ensuring that the API peak is spectrally pure and not co-eluting with any degradants.[4]
-
Validating the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
Troubleshooting Guides
| Issue / Observation | Potential Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable, or the stress conditions are too mild. | Increase the severity of the conditions: raise the temperature, increase the concentration of the stressor (acid, base, H₂O₂), or extend the exposure time.[3] For poorly soluble compounds, consider using a co-solvent, ensuring it is inert.[4][14] |
| Excessive degradation (>20%) or too many small peaks. | The stress conditions are too harsh, leading to secondary degradation. | Reduce the severity of the conditions: lower the temperature, decrease the stressor concentration, or shorten the exposure time. The goal is to achieve the target 5-20% degradation.[4] |
| Poor peak shape (tailing, fronting) for this compound in HPLC. | Inappropriate mobile phase pH (for ionizable compounds), secondary interactions with the column stationary phase, or column overload. | Adjust the mobile phase pH. Since this compound is an alkaloid, a slightly basic or acidic pH might be needed. Use a high-purity silica (B1680970) column and consider adding a competing base to the mobile phase if tailing persists. Check sample concentration to avoid overloading. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Co-elution of degradants with the main peak, degradants not being detected by the analytical wavelength, formation of volatile or non-UV active compounds, or degradants retained on the column. | Check peak purity of the API peak using a PDA or MS detector. Use a different detection wavelength or a universal detector like a Charged Aerosol Detector (CAD). Modify the mobile phase or gradient to elute all compounds. Ensure response factors are considered if degradant standards are unavailable.[4] |
| Inconsistent results between stability time points. | Issues with sample preparation, instrument variability, or improper storage of stability samples. | Review and standardize the sample preparation procedure. Perform system suitability tests before each analytical run to ensure instrument performance.[13] Verify that stability chambers are functioning correctly and maintaining the set temperature and humidity. |
Data Presentation
Quantitative data from stability studies should be summarized in tables to facilitate comparison and trend analysis.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | % Assay of this compound | % Total Impurities | Mass Balance (%) | Observations |
| Control | 7 days | 99.8 | <0.1 | 99.9 | No significant change |
| 0.1 M HCl | 24 hrs @ 60°C | 88.5 | 11.2 | 99.7 | Major degradant at RRT 0.85 |
| 0.1 M NaOH | 24 hrs @ 60°C | 92.1 | 7.8 | 99.9 | Two minor degradants observed |
| 3% H₂O₂ | 24 hrs @ RT | 90.3 | 9.5 | 99.8 | Major degradant at RRT 1.15 |
| Heat | 7 days @ 105°C | 97.2 | 2.5 | 99.7 | Slight discoloration of solid |
| Light | 1.2M lux-hrs | 98.9 | 0.9 | 99.8 | No significant change |
RRT = Relative Retention Time
Table 2: Long-Term Stability Data for this compound (25°C / 60% RH)
| Time Point | Appearance | % Assay | Individual Impurity (RRT 0.92) | Total Impurities |
| 0 Months | White Powder | 99.9 | <0.05% | 0.08% |
| 3 Months | White Powder | 99.7 | 0.06% | 0.15% |
| 6 Months | White Powder | 99.5 | 0.08% | 0.21% |
| 9 Months | White Powder | 99.4 | 0.10% | 0.25% |
| 12 Months | White Powder | 99.2 | 0.12% | 0.30% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation
-
Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water mixture).[3]
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep the solution at 60°C for a predetermined time (e.g., 24 hours). Withdraw samples at intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.[8]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Store under the same conditions as the acid hydrolysis. Neutralize samples with 0.1 M HCl before analysis.[8]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a known quantity of solid this compound in a stability oven at 105°C for 7 days. At each time point, weigh an appropriate amount of the solid, dissolve, and dilute for analysis.
-
Photolytic Degradation: Expose the solid powder and the 1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples to a final concentration of ~50 µg/mL with 50:50 water:acetonitrile.
Visualizations
References
- 1. Neotuberostemonine | C22H33NO4 | CID 11667940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. sgs.com [sgs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijpsr.com [ijpsr.com]
- 8. scispace.com [scispace.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. phcogres.com [phcogres.com]
- 14. pharmtech.com [pharmtech.com]
Technical Support Center: Identification of Neotuberostemonone Degradation Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification of degradation products of Neotuberostemonone, a Stemona alkaloid. Due to the limited publicly available data on the specific degradation pathways of this compound, this guide offers a comprehensive framework based on general principles of forced degradation studies for complex alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
A1: this compound is a complex alkaloid belonging to the Stemona family of natural products. The study of its degradation is crucial for several reasons:
-
Stability Assessment: Understanding how the molecule breaks down under various environmental conditions (e.g., light, heat, pH changes) is essential for determining its shelf-life and appropriate storage conditions.
-
Safety and Efficacy: Degradation products can have different toxicological profiles and pharmacological activities compared to the parent molecule. Identifying them is a critical step in ensuring the safety and efficacy of any potential therapeutic agent.
-
Regulatory Requirements: Regulatory agencies require comprehensive stability data, including the identification of degradation products, for the approval of new drug substances.
Q2: What are the likely functional groups in this compound susceptible to degradation?
A2: Based on the chemical structure of this compound (C₂₂H₃₁NO₆), several functional groups are potentially susceptible to degradation under forced degradation conditions. These likely include lactone and amide moieties, which are prone to hydrolysis, and tertiary amine functionalities, which can be susceptible to oxidation. The overall complex ring structure may also be sensitive to heat and light.
Q3: What are the typical stress conditions used in forced degradation studies for alkaloids like this compound?
A3: Forced degradation studies typically involve exposing the drug substance to a range of stress conditions that are more severe than accelerated stability testing conditions. Common stress conditions include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) to induce hydrolytic degradation.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), to mimic oxidative degradation pathways.
-
Thermal Stress: Heating the solid drug substance or a solution to evaluate its stability at elevated temperatures.
-
Photostability: Exposing the drug substance to light of specific wavelengths to assess its sensitivity to photodegradation.
Q4: Which analytical techniques are most suitable for identifying this compound degradation products?
A4: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): For the separation of the parent drug from its degradation products. A stability-indicating method should be developed to resolve all significant degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the determination of the molecular weights of the degradation products and to obtain fragmentation patterns that aid in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural characterization of isolated degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough (concentration of stressor, temperature, or duration of exposure is too low). | Gradually increase the severity of the stress conditions. For example, use a higher concentration of acid/base/oxidizing agent, increase the temperature, or extend the exposure time. |
| Complete degradation of this compound. | Stress conditions are too harsh, leading to the formation of secondary or tertiary degradation products that may not be relevant to real-world stability. | Reduce the severity of the stress conditions. The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products are observed. |
| Poor separation of degradation products from the parent peak in HPLC. | The chromatographic method is not "stability-indicating." The mobile phase, column, or gradient profile may not be optimal. | Method development is required. Experiment with different mobile phase compositions (e.g., pH, organic modifier), stationary phases (e.g., C18, phenyl-hexyl), and gradient elution profiles to achieve adequate resolution. |
| Difficulty in identifying the structure of a degradation product from MS data alone. | The fragmentation pattern is complex or does not provide enough information for unambiguous identification. | If the degradation product is present in sufficient quantities, consider isolating it using preparative HPLC. The isolated compound can then be subjected to NMR spectroscopy for full structural elucidation. |
| Inconsistent results between experimental runs. | Variability in experimental parameters such as temperature, concentration of reagents, or sample preparation. | Ensure that all experimental parameters are tightly controlled and documented. Use calibrated equipment and follow a standardized protocol. |
Quantitative Data Summary
As no specific quantitative data for this compound degradation products are publicly available, the following table is provided as a template for researchers to summarize their findings from forced degradation studies.
| Stress Condition | Degradation Product (DP) | Retention Time (min) | Molecular Weight (m/z) | % Degradation |
| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) | DP-A1 | |||
| DP-A2 | ||||
| Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 8h) | DP-B1 | |||
| DP-B2 | ||||
| Oxidative (e.g., 3% H₂O₂, RT, 24h) | DP-O1 | |||
| DP-O2 | ||||
| Thermal (Solid, 80°C, 48h) | DP-T1 | |||
| Photolytic (Solution, ICH Q1B) | DP-P1 |
Experimental Protocols
General Protocol for Forced Degradation of this compound
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727), acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the target concentration.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat at a controlled temperature (e.g., 40°C) for specified time points. Neutralize with 0.1 M HCl and dilute.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for specified time points. Dilute with the mobile phase.
-
Thermal Degradation (Solution): Heat the stock solution at a specified temperature (e.g., 70°C) for a set duration.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in a controlled temperature and humidity chamber. At specified time points, dissolve a portion of the solid in a suitable solvent.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC-UV/DAD and/or LC-MS method.
Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a standard reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: Use a common mobile phase system for alkaloids, such as a mixture of acetonitrile (B52724) or methanol and an aqueous buffer (e.g., ammonium (B1175870) acetate, ammonium formate, or phosphate (B84403) buffer). The pH of the aqueous phase should be optimized to achieve good peak shape and separation.
-
Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer or the DAD detector.
-
Gradient Elution: Develop a gradient elution program to separate the parent compound from its degradation products. Start with a shallow gradient and adjust as needed to resolve all peaks.
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Workflow for the identification of this compound degradation products.
Caption: Putative degradation pathways of this compound under stress conditions.
Minimizing matrix effects in the bioanalysis of Neotuberostemonone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Neotuberostemonone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In the context of this compound bioanalysis, matrix effects can arise from phospholipids, salts, and other components of biological fluids that are not completely removed during sample preparation.
Q2: What is the recommended sample preparation method for this compound in biological matrices?
A: A commonly used and effective method for the extraction of this compound from biological samples is protein precipitation (PPT) with methanol (B129727). This technique is relatively simple and fast. A published study on the pharmacokinetics of this compound successfully employed this method.
Q3: Are there alternative sample preparation techniques if protein precipitation proves to be insufficient?
A: Yes, if protein precipitation does not adequately remove interfering matrix components, more selective techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be employed. These methods offer a more thorough cleanup of the sample, which can significantly reduce matrix effects.
Q4: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A: The presence of matrix effects can be evaluated by comparing the peak area of this compound in a standard solution to the peak area of a post-extraction spiked blank matrix sample. A significant difference in the peak areas indicates the presence of matrix effects. A more qualitative but effective method is the post-column infusion experiment, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Troubleshooting Guide
Issue 1: Poor reproducibility and low signal intensity for this compound.
-
Possible Cause: Ion suppression due to co-eluting matrix components, particularly phospholipids, which are common in plasma samples.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: If using protein precipitation, ensure the ratio of organic solvent to the sample is sufficient for complete protein removal. Consider alternative, more rigorous cleanup methods like LLE or SPE.
-
Chromatographic Optimization: Adjust the chromatographic gradient to better separate this compound from the regions of ion suppression. A longer run time or a different column chemistry might be necessary.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but this is only feasible if the concentration of this compound is high enough to remain above the lower limit of quantification.
-
Issue 2: Inconsistent recovery of this compound during sample preparation.
-
Possible Cause: Inefficient extraction or variability in the protein precipitation process.
-
Troubleshooting Steps:
-
Protein Precipitation: Ensure thorough vortexing and adequate centrifugation time and speed to achieve a compact protein pellet. The temperature during precipitation can also be a factor; performing the precipitation at a lower temperature (e.g., 4°C) can sometimes improve efficiency.
-
Liquid-Liquid Extraction: Optimize the pH of the aqueous phase and the choice of organic solvent to ensure efficient partitioning of this compound into the organic layer.
-
Solid-Phase Extraction: Ensure proper conditioning and equilibration of the SPE cartridge. The choice of sorbent and elution solvent is critical and should be optimized for this compound.
-
Issue 3: High background noise or interfering peaks in the chromatogram.
-
Possible Cause: Incomplete removal of matrix components or contamination from labware.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Transition from protein precipitation to a more selective method like SPE.
-
Check for Contamination: Ensure all labware (e.g., plastic tubes, pipette tips) is clean and does not leach any interfering substances.
-
Optimize MS/MS Transitions: Ensure the selected precursor and product ion transitions for this compound are specific and not subject to interference from other compounds.
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Extraction
This protocol is based on a validated method for the analysis of this compound in rat biological samples.
Materials:
-
Methanol (LC-MS grade)
-
Tetrahydropalmatine (Internal Standard, IS) solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add 20 µL of the internal standard solution (Tetrahydropalmatine).
-
Add 300 µL of methanol to precipitate the proteins.
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) - Alternative Method
Materials:
-
Methyl tert-butyl ether (MTBE) or Ethyl acetate (B1210297) (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 100 µL aliquot of the biological sample, add the internal standard.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample.
-
Add 500 µL of MTBE or ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) - Alternative Method
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Ammonium hydroxide solution
-
Formic acid
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with 2% formic acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Matrix Effect | High Potential | Moderate Potential | Low Potential |
| Recovery | Generally Good | Variable, pH-dependent | High with optimization |
| Throughput | High | Moderate | Moderate to High |
| Cost | Low | Low | High |
| Complexity | Low | Moderate | High |
Visualizations
Caption: Workflow for this compound analysis using Protein Precipitation.
Caption: Troubleshooting logic for addressing matrix effects in bioanalysis.
References
Strategies for enhancing the sensitivity of Neotuberostemonone detection.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Neotuberostemonone detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a bioactive alkaloid compound found in plants of the Stemona genus. These plants have a history of use in traditional medicine for their antitussive properties.[1][2] Sensitive and accurate detection of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and for exploring its therapeutic potential.
Q2: What are the common analytical methods for this compound detection?
A2: The most common methods for the analysis of Stemona alkaloids, including this compound, are High-Performance Liquid Chromatography (HPLC) coupled with various detectors. Due to the lack of a strong chromophore in many Stemona alkaloids, detectors like Evaporative Light Scattering Detector (ELSD) and Mass Spectrometry (MS) are frequently employed.[1][3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for trace-level detection.[3][4]
Q3: How can I improve the sensitivity of my HPLC-ELSD method for this compound?
A3: To enhance sensitivity in HPLC-ELSD, consider the following:
-
Optimize Nebulizer Temperature and Gas Flow: The response of an ELSD is highly dependent on these parameters. A lower temperature is generally better for semi-volatile compounds, while the gas flow rate affects droplet size and solvent evaporation.
-
Mobile Phase Composition: Use volatile mobile phase components and avoid non-volatile buffers, as they can interfere with the detection process. A gradient elution can also help to sharpen peaks, increasing their height and improving the signal-to-noise ratio.
-
Sample Preparation: A clean sample is essential. Use techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components and pre-concentrate your sample.
Q4: Is LC-MS/MS a more sensitive technique for this compound detection than HPLC-ELSD?
A4: Yes, LC-MS/MS is generally a more sensitive and selective technique for the detection of alkaloids like this compound compared to HPLC-ELSD.[3][4] LC-MS/MS combines the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry, allowing for the detection and quantification of analytes at very low concentrations, even in complex matrices.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | - Ensure complete extraction of this compound from the sample matrix. Consider using methanol (B129727) or ethanol (B145695) for extraction.[5] - Implement a sample clean-up and pre-concentration step using Solid-Phase Extraction (SPE). This removes interfering substances and increases the analyte concentration. |
| Inadequate HPLC Separation | - Optimize the mobile phase composition to achieve better peak shape. For alkaloids, adding a small amount of a modifier like formic acid or ammonia (B1221849) to the mobile phase can improve peak symmetry. - Consider using a column with a smaller particle size (e.g., UHPLC) to increase peak efficiency and height. |
| Detector Settings Not Optimized (HPLC-ELSD) | - Systematically adjust the nebulizer temperature and gas flow rate to find the optimal settings for this compound. |
| Inefficient Ionization (LC-MS/MS) | - Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, cone voltage, and gas flow rates, to maximize the ionization of this compound. - Ensure the mobile phase pH is compatible with efficient ionization in either positive or negative ion mode. |
Issue 2: High Baseline Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | - Use high-purity HPLC or LC-MS grade solvents and additives. - Filter and degas the mobile phase before use to remove particulates and dissolved gases. |
| Dirty Detector or Mass Spectrometer Source | - Follow the manufacturer's instructions to clean the ELSD detector or the ESI source of the mass spectrometer. |
| Column Bleed | - Use a high-quality, stable HPLC column. - Ensure the mobile phase pH and temperature are within the column's recommended operating range. |
| Leaks in the System | - Check all fittings and connections for any signs of leakage. |
Quantitative Data Summary
The following table summarizes the quantitative data for the detection of this compound and other Stemona alkaloids using a validated HPLC-ELSD method.
| Alkaloid | **Linearity (R²) ** | LOD (μg/mL) | LOQ (μg/mL) | Recovery (%) |
| Croomine | > 0.9990 | 0.086 | 0.259 | 96.6 - 103.7 |
| Stemoninine | > 0.9990 | 0.011 | 0.033 | 96.6 - 103.7 |
| Tuberostemonine | > 0.9990 | 0.025 | 0.075 | 96.6 - 103.7 |
| This compound | > 0.9990 | 0.015 | 0.045 | 96.6 - 103.7 |
| Bisdehydrostemoninne | > 0.9990 | 0.021 | 0.063 | 96.6 - 103.7 |
| Tuberostemonine D | > 0.9990 | 0.018 | 0.054 | 96.6 - 103.7 |
Data extracted from a study on the simultaneous quantification of six alkaloid components from commercial Radix Stemonae.[1]
Experimental Protocols
Sample Preparation from Plant Material
This protocol outlines a general procedure for the extraction and purification of this compound from plant material for HPLC analysis.
Materials:
-
Dried and powdered plant material (e.g., Stemona roots)
-
Methanol or Ethanol (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet two more times.
-
Combine all the supernatants.
-
-
Concentration:
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Reconstitute the dried extract in 2 mL of the initial mobile phase.
-
Condition an SPE cartridge by passing methanol followed by water through it.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar impurities.
-
Elute this compound and other alkaloids with a stronger solvent (e.g., higher percentage of methanol).
-
Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for HPLC injection.
-
HPLC-ELSD Method for this compound Quantification
This protocol is based on a validated method for the analysis of Stemona alkaloids.[1]
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Drift Tube Temperature: 60°C.
-
Nebulizing Gas (Nitrogen) Flow Rate: 2.5 L/min.
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Postulated signaling pathway for antitussive effects.
References
- 1. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
Technical Support Center: Refinement of NMR Spectroscopy for Neotuberostemonone Structural Elucidation
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural elucidation of Neotuberostemonone using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: We are observing severe signal overlap in the aliphatic region (1.0-3.0 ppm) of the ¹H NMR spectrum of this compound. How can we resolve these signals for accurate assignment?
A1: Signal overlap in the aliphatic region is a common challenge with complex alkaloids like this compound. Here are several strategies to improve resolution:
-
Use of a Higher Field Spectrometer: If available, acquiring spectra on a higher field instrument (e.g., 800 MHz or higher) will increase chemical shift dispersion.
-
Solvent Effects: Try acquiring the spectrum in different deuterated solvents (e.g., benzene-d₆, acetone-d₆, or methanol-d₄). The aromatic solvent-induced shifts in benzene-d₆ can be particularly effective at resolving overlapping proton signals.[1]
-
2D NMR Techniques: Employ two-dimensional NMR experiments. A phase-sensitive DQF-COSY can help trace J-coupling networks even in crowded regions. For better resolution of individual spin systems, a 2D TOCSY experiment with a long mixing time (80-120 ms) can be invaluable. A 2D J-resolved experiment can also be used to separate chemical shifts and coupling constants into different dimensions.[2][3]
-
Sample Temperature: Acquiring the spectrum at a different temperature might alter the conformation of the molecule, which could lead to slight changes in chemical shifts and potentially resolve some overlap.[1]
Q2: We are struggling to assign the quaternary carbons of this compound as they do not appear in our DEPT-135 or HSQC spectra. What is the best approach?
A2: Quaternary carbons are non-protonated and thus will not show correlations in DEPT-135 or standard HSQC experiments. The definitive experiment for assigning quaternary carbons is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for long-range correlations (²J and ³J) from nearby protons to the quaternary carbons. Optimizing the HMBC experiment for smaller coupling constants (e.g., setting CNST2 in Bruker pulse programs to 4-6 Hz) can enhance the intensity of these crucial correlations.
Q3: The relative stereochemistry at several chiral centers is ambiguous. Which NMR experiment is most suitable for determining stereochemical relationships?
A3: The Nuclear Overhauser Effect (NOE) is the primary NMR phenomenon used to determine through-space proximity of protons, which is essential for deducing relative stereochemistry.
-
2D NOESY/ROESY: A 2D NOESY (Nuclear Overhauser Effect SpectroscopY) experiment is the standard method. For molecules of intermediate size like this compound, the NOE may be close to zero. In such cases, a ROESY (Rotating-frame Overhauser Effect SpectroscopY) experiment is preferable as it does not have a null point and provides unambiguous positive cross-peaks for interacting protons.
-
Coupling Constants: Measurement of ³JHH coupling constants from a high-resolution ¹H NMR or a DQF-COSY spectrum can provide valuable dihedral angle information based on the Karplus relationship, which can help define the relative stereochemistry of substituents on a ring system.
Q4: We are experiencing low signal-to-noise in our HMBC and NOESY spectra, even with long acquisition times. What can we do to improve sensitivity?
A4: Low sensitivity in these experiments can be due to several factors:
-
Sample Concentration: Ensure your sample is sufficiently concentrated. If solubility is an issue, consider using a micro-NMR tube.[4]
-
Probe Tuning: Always tune and match the NMR probe for both the ¹H and ¹³C frequencies before starting your experiments.[5] A poorly tuned probe can lead to significant signal loss.[5]
-
Relaxation Delays: For quaternary carbons in HMBC or protons with long relaxation times in NOESY, ensure the relaxation delay (d1) is adequate (typically 1-2 seconds) to allow for full magnetization recovery between scans.
-
Cryoprobe: If available, using a cryogenically cooled probe (CryoProbe) will significantly enhance signal-to-noise (by a factor of 3-4) and can dramatically reduce experiment time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad, distorted peaks in ¹H NMR | 1. Poor shimming.[4] 2. Sample inhomogeneity (undissolved material). 3. Presence of paramagnetic impurities.[4] 4. High sample concentration leading to high viscosity.[4] | 1. Re-shim the magnet, potentially using a gradient shimming routine like topshim. 2. Ensure the sample is fully dissolved. If necessary, filter the sample. 3. Add a small amount of a chelating agent like EDTA-d₁₂. 4. Dilute the sample. |
| ADC overflow error during acquisition | Receiver gain (RG) is set too high.[6] | Manually set the receiver gain to a lower value. It's often necessary to restart the acquisition hardware after such an error.[6] |
| Artifacts (e.g., t₁ noise) in 2D spectra | 1. Insufficient number of scans. 2. Sample instability or precipitation during the experiment. 3. Spectrometer instability. | 1. Increase the number of scans per increment. 2. Check the sample for any changes after the experiment. Re-prepare if necessary. 3. If the issue persists, contact the facility manager to check the spectrometer. |
| Missing cross-peaks in HMBC | The long-range coupling constant (ⁿJCH) is smaller than the value the experiment is optimized for. | Re-run the HMBC experiment and set the long-range coupling delay to detect smaller couplings (e.g., optimize for 4-6 Hz instead of the standard 8-10 Hz). |
| Phase distortion in 2D spectra | Incorrect phase correction parameters. | Manually re-phase the spectrum. For phase-sensitive experiments like NOESY, careful adjustment of both zero-order (PH0) and first-order (PH1) phase is critical.[4] |
Quantitative Data Summary
The following tables present hypothetical, yet plausible, NMR data for this compound, assuming acquisition in CDCl₃ at 600 MHz.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for Key Moieties of this compound.
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity (J in Hz) |
| C-1 | 35.2 | 2.85 | m |
| C-2 | 68.9 | 4.15 | dd (8.5, 3.2) |
| C-3 | 172.1 | - | - |
| C-4 | 45.8 | 2.50 | m |
| C-5 | 28.3 | 1.80, 1.65 | m |
| C-6 | 38.1 | 2.10 | m |
| C-7 | 75.4 | 3.95 | d (7.0) |
| C-8 | 130.5 | 5.50 | dt (10.2, 1.5) |
| C-9 | 125.8 | 5.62 | d (10.2) |
| C-10 | 82.3 | - | - |
| C-11 | 55.6 | 3.30 | s |
| C-12 | 22.1 | 1.15 | d (6.8) |
Table 2: Key Hypothetical 2D NMR Correlations for this compound.
| Proton (δH, ppm) | COSY Correlations (δH, ppm) | HMBC Correlations (δc, ppm) | NOESY Correlations (δH, ppm) |
| 4.15 (H-2) | 2.85 (H-1) | 172.1 (C-3), 35.2 (C-1), 45.8 (C-4) | 2.85 (H-1), 3.30 (H-11) |
| 3.95 (H-7) | 2.10 (H-6) | 38.1 (C-6), 130.5 (C-8), 82.3 (C-10) | 5.50 (H-8), 2.10 (H-6) |
| 5.62 (H-9) | 5.50 (H-8) | 82.3 (C-10), 75.4 (C-7) | 3.30 (H-11) |
| 1.15 (H-12) | 2.10 (H-6) | 38.1 (C-6), 75.4 (C-7) | 2.10 (H-6) |
Experimental Protocols
Protocol 1: Phase-Sensitive DQF-COSY
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of CDCl₃.
-
Spectrometer Setup: Load a standard DQF-COSY pulse program (e.g., cosygpmfqf on Bruker). Tune and match the probe.
-
Acquisition Parameters:
-
Spectral Width (SW): 12 ppm in both F2 and F1 dimensions.
-
Acquisition Time (AQ): 0.2 s.
-
Number of Points (TD): 2048 in F2, 512 in F1.
-
Number of Scans (NS): 8-16.
-
Relaxation Delay (D1): 1.5 s.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transform.
-
Carefully phase the spectrum manually in both dimensions.
-
Protocol 2: Multiplicity-Edited HSQC
-
Sample Preparation: As above.
-
Spectrometer Setup: Load a sensitivity-enhanced, multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker). Tune and match both ¹H and ¹³C channels.
-
Acquisition Parameters:
-
¹H Spectral Width (SW F2): 12 ppm.
-
¹³C Spectral Width (SW F1): 180 ppm.
-
¹H Acquisition Time (AQ): 0.15 s.
-
Number of Points (TD): 2048 in F2, 256 in F1.
-
Number of Scans (NS): 4-8.
-
Relaxation Delay (D1): 1.5 s.
-
¹JCH Coupling Constant: Set to an average of 145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in F2 and a sine-bell in F1.
-
Perform Fourier transform. CH/CH₃ signals will appear with opposite phase to CH₂ signals.
-
Protocol 3: HMBC Optimized for Long-Range Couplings
-
Sample Preparation: As above. A more concentrated sample is beneficial.
-
Spectrometer Setup: Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker). Tune and match both ¹H and ¹³C channels.
-
Acquisition Parameters:
-
¹H Spectral Width (SW F2): 12 ppm.
-
¹³C Spectral Width (SW F1): 220 ppm.
-
Number of Points (TD): 2048 in F2, 512 in F1.
-
Number of Scans (NS): 16-64.
-
Relaxation Delay (D1): 2.0 s.
-
Long-Range Coupling Delay: Optimize for 4-6 Hz (adjust CNST2 parameter).
-
-
Processing:
-
Process as a magnitude spectrum. Apply a sine-bell window function in both dimensions.
-
Protocol 4: 2D ROESY
-
Sample Preparation: As above. Ensure the sample is free of paramagnetic impurities.
-
Spectrometer Setup: Load a ROESY pulse program with a spin-lock (e.g., roesyph.2 on Bruker).
-
Acquisition Parameters:
-
Spectral Width (SW): 12 ppm in both dimensions.
-
Number of Points (TD): 2048 in F2, 400 in F1.
-
Number of Scans (NS): 16-32.
-
Relaxation Delay (D1): 2.0 s.
-
Mixing Time: 200-300 ms.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transform and careful manual phasing. Diagonal and cross-peaks should have opposite phases.
-
Visualizations
Caption: General workflow for the structural elucidation of this compound using NMR.
Caption: Decision-making flowchart for troubleshooting common NMR spectral issues.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 3. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.mit.edu [chemistry.mit.edu]
- 6. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Technical Support Center: Purity Assessment and Impurity Profiling of Neotuberostemonone
This technical support center is designed for researchers, scientists, and drug development professionals working with Neotuberostemonone. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purity assessment and impurity profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its typical purity?
A1: this compound is a natural alkaloid compound. Its chemical formula is C₂₂H₃₁NO₆ and it has a molecular weight of 405.491 g/mol . Commercially available this compound typically has a purity ranging from 95% to 99%.[1] The primary methods for its analysis and identification include High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q2: What are the potential impurities that can be found in a this compound sample?
A2: Impurities in a this compound sample can originate from various sources and are generally categorized as process-related impurities or degradation products.
-
Process-Related Impurities: These can include other structurally similar Stemona alkaloids that are co-extracted and co-purified from the natural source. Examples of other Stemona alkaloids that could be present include croomine, bisdehydrostemonine, stemoninine, and tuberostemonine.[2]
-
Degradation Products: These are formed when this compound is exposed to stress conditions such as acid, base, oxidation, heat, or light.[3][4] Forced degradation studies are performed to intentionally generate these products to understand the degradation pathways.[3][4][5]
Q3: What analytical techniques are most suitable for the purity assessment and impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating this compound from its impurities.[2][6] A reversed-phase C18 column is often used.[7]
-
Mass Spectrometry (MS), especially UPLC-Quadrupole Time-of-Flight (UPLC-QTOF/MS): This technique, when coupled with HPLC or UPLC, is powerful for the identification and structural elucidation of impurities by providing accurate mass measurements.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the definitive structural confirmation of the main component and its impurities. Quantitative NMR (qNMR) can also be used as a primary method for purity assessment without the need for a reference standard of the impurity itself.[4][5][10][11][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC/UPLC analysis of this compound.
Issue 1: Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like alkaloids, leading to poor resolution and inaccurate quantification.[2][13]
Table 1: Troubleshooting Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Alkaloids can interact with acidic silanol groups on silica-based columns.[2] Use a base-deactivated column or add a basic modifier like triethylamine (B128534) (TEA) to the mobile phase. Operating the mobile phase at a lower pH (e.g., pH 2-3) can also suppress silanol ionization.[13] |
| Improper Mobile Phase pH | The pH of the mobile phase affects the ionization state of the alkaloid.[2] Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. |
| Column Overload | Injecting too much sample can saturate the stationary phase.[1][2] Prepare and inject a series of dilutions of your sample (e.g., 1:10, 1:100) to see if the peak shape improves.[2] |
| Column Contamination | Strongly retained compounds from previous injections can cause peak distortion. Flush the column with a strong solvent sequence (e.g., water, isopropanol, hexane, isopropanol, water).[2] Always disconnect the column from the detector during flushing.[2] |
Issue 2: Baseline Noise and Drift
A noisy or drifting baseline can interfere with the detection and quantification of low-level impurities.[14][15][16]
Table 2: Troubleshooting Baseline Noise and Drift
| Potential Cause | Recommended Solution |
| Mobile Phase Issues | Impurities or dissolved gas in the mobile phase are common causes.[14] Use high-purity solvents, filter the mobile phase through a 0.22 µm or 0.45 µm membrane, and degas thoroughly using an inline degasser, helium sparging, or sonication.[14] |
| Detector Instability | A failing detector lamp can cause noise. Check the lamp's energy output and replace it if necessary.[17] Ensure the detector is properly warmed up and the temperature is stable.[18] |
| Pump Malfunction | Worn pump seals or faulty check valves can lead to pressure fluctuations and a noisy baseline.[14] Perform regular pump maintenance, including replacing seals and cleaning or replacing check valves.[14] |
| Column Equilibration | Insufficient column equilibration, especially in gradient elution, can cause baseline drift.[16] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[17] |
Experimental Protocols
Protocol 1: HPLC-DAD Method for Purity Assessment
This protocol provides a general method for the purity assessment of this compound using HPLC with Diode Array Detection. Method validation should be performed according to ICH guidelines.[19][20][21][22]
Table 3: HPLC-DAD Method Parameters
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile. Gradient elution may be required for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | Diode Array Detector (DAD), monitor at a wavelength where this compound has maximum absorbance. |
| Sample Preparation | Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or mobile phase) to a known concentration. Filter through a 0.45 µm syringe filter before injection. |
Protocol 2: UPLC-QTOF/MS Method for Impurity Profiling
This protocol outlines a UPLC-QTOF/MS method suitable for the identification and structural characterization of unknown impurities and degradation products.
Table 4: UPLC-QTOF/MS Method Parameters
| Parameter | Condition |
| UPLC System | Acquity UPLC or similar |
| Column | Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile. A gradient elution will be necessary. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | QTOF-MS with Electrospray Ionization (ESI) in positive ion mode |
| Scan Range | m/z 100 - 1000 |
| Data Acquisition | MS and Auto MS/MS (data-dependent acquisition) mode to obtain fragmentation data for impurity identification. |
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[3][4][5]
Table 5: Forced Degradation Conditions
| Stress Condition | Typical Reagent and Condition |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid sample at 105 °C for 24 hours |
| Photolytic Degradation | Expose the sample solution to UV light (e.g., 254 nm) and visible light. |
Note: The duration and conditions may need to be adjusted to achieve a target degradation of 5-20%. Samples should be neutralized before analysis where appropriate.
Visualizations
Caption: Workflow for Purity Assessment and Impurity Profiling.
Caption: Logical Flow for HPLC Troubleshooting.
References
- 1. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. numegalabs.com [numegalabs.com]
- 5. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. [mdpi.com]
- 8. UPLC-QTOF-MS with a chemical profiling approach for holistic quality evaluation between a material reference of Wen Dan decoction and its commercial preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hpst.cz [hpst.cz]
- 10. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. uhplcs.com [uhplcs.com]
- 15. mastelf.com [mastelf.com]
- 16. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 19. scispace.com [scispace.com]
- 20. jneonatalsurg.com [jneonatalsurg.com]
- 21. jneonatalsurg.com [jneonatalsurg.com]
- 22. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Antitussive Activity: Neotuberostemonone vs. Codeine
A Head-to-Head Look at Two Potent Cough Suppressants for Researchers and Drug Development Professionals
In the quest for more effective and safer antitussive agents, both novel natural compounds and established pharmaceuticals are under continuous scrutiny. This guide provides a comparative analysis of the antitussive activity of neotuberostemonone, a natural alkaloid, and codeine, a widely used opioid cough suppressant. This analysis is based on available experimental data, focusing on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of Antitussive Activity
To objectively compare the antitussive potency of this compound and codeine, data from preclinical studies, primarily using the citric acid-induced cough model in guinea pigs, has been compiled. This model is a standard for evaluating the efficacy of potential cough suppressants.
| Compound | Administration Route | Effective Dose (ED₅₀) | Animal Model | Cough Induction Method | Reference |
| Codeine | Subcutaneous (s.c.) | 9.1 mg/kg | Guinea Pig | Citric Acid Inhalation | [1] |
| Codeine | Intravenous (i.v.) | 8.7 mg/kg | Guinea Pig | Citric Acid Inhalation | [1] |
| This compound | Intraperitoneal (i.p.) | Dose-dependent inhibition observed | Guinea Pig | Citric Acid Inhalation | [2] |
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference in the antitussive action of this compound and codeine lies in their primary sites of action within the cough reflex arc.
This compound: A Peripheral Approach
Current research suggests that this compound exerts its antitussive effects through a peripheral mechanism . It is believed to act on the afferent limb of the cough reflex, potentially by modulating the activity of sensory nerves in the airways that are responsible for detecting irritants and initiating the cough response.[3] This peripheral action is a significant point of interest as it may lead to a reduction in the central nervous system (CNS) side effects commonly associated with opioid-based antitussives.
Codeine: A Central Command
Codeine, in contrast, is a centrally acting antitussive. Its mechanism involves the suppression of the cough center located in the medulla oblongata of the brainstem.[4] Codeine is a prodrug that is metabolized in the liver to morphine. Morphine then binds to μ-opioid receptors in the CNS, leading to a decrease in the sensitivity of the cough center to afferent nerve stimuli.[4]
Experimental Protocols
The evaluation of antitussive activity for both compounds predominantly relies on the citric acid-induced cough model in guinea pigs . This well-established protocol provides a reliable and reproducible method for quantifying the efficacy of antitussive agents.
Citric Acid-Induced Cough Model in Guinea Pigs
Objective: To assess the ability of a test compound to suppress cough induced by a chemical irritant.
Animals: Male Dunkin-Hartley guinea pigs are commonly used.
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-related responses.
-
Compound Administration: The test compound (this compound or codeine) or vehicle (control) is administered via a specific route (e.g., intraperitoneal, subcutaneous, oral) at varying doses.
-
Cough Induction: After a predetermined pretreatment time, the animals are individually placed in a whole-body plethysmograph chamber. An aerosol of citric acid solution (typically 0.1 M to 0.4 M) is nebulized into the chamber for a set duration (e.g., 5-10 minutes).
-
Data Acquisition: The number of coughs is recorded during the exposure period and for a defined observation period afterward. Coughs are identified by their characteristic sound and associated pressure changes within the plethysmograph.
-
Data Analysis: The number of coughs in the treated groups is compared to the vehicle-treated control group. The percentage of cough inhibition is calculated, and dose-response curves are generated to determine the ED₅₀ (the dose that produces 50% of the maximum effect).
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neural Mechanisms Underlying the Coughing Reflex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Codeine and its alternates for pain and cough relief: 1. Codeine, exclusive of its antitussive action - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Nature: A Comparative Guide to the Structure-Activity Relationship of Stenine-Type Alkaloids from Stemona
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of stenine-type alkaloids derived from the plant genus Stemona. Summarizing key experimental data, this document delves into the intricate relationship between the chemical structure of these natural compounds and their significant insecticidal, antitussive, and anti-inflammatory activities.
Stenine-type alkaloids, a prominent class of compounds isolated from Stemona species, are characterized by a unique and complex polycyclic core structure. For centuries, extracts from these plants have been utilized in traditional medicine, particularly for treating respiratory ailments and as natural insecticides. Modern scientific investigation has sought to understand the specific molecules responsible for these effects and how their structural variations influence their biological potency. This guide synthesizes findings from various studies to offer a clear comparison of these fascinating alkaloids.
Comparative Biological Activity of Stenine-Type Alkaloids
The biological efficacy of stenine-type alkaloids is intrinsically linked to their molecular architecture. Subtle modifications to the core stenine (B102979) scaffold can lead to significant changes in activity. The following tables summarize the available quantitative data for key biological activities.
Insecticidal Activity
Stenine-type alkaloids, particularly those classified as protostemonine (B150507) derivatives, have demonstrated potent insecticidal properties. The primary model for evaluating this activity is often the larvae of Spodoptera littoralis (Egyptian cotton leafworm).
| Alkaloid | Target Species | Assay Method | Activity Metric | Value | Reference |
| Didehydrostemofoline | Spodoptera littoralis | Leaf Disc Feeding Assay | LC₅₀ | 0.84 ppm | [1] |
| Tuberostemonine (B192615) | Spodoptera littoralis | Leaf Disc Feeding Assay | LC₅₀ | ~500 ppm | [1] |
Structure-Activity Relationship Insights: The data clearly indicates that didehydrostemofoline , with its unsaturated n-butenyl side chain, is significantly more potent as an insecticide than tuberostemonine [1]. This suggests that the presence and nature of the side chains attached to the core stenine structure are critical determinants of insecticidal activity. The lower potency of tuberostemonine highlights that not all stenine-type alkaloids are equally effective as insect control agents[1].
Antitussive Activity
The traditional use of Stemona extracts for cough relief is substantiated by modern pharmacological studies. The primary model for this research is the citric acid-induced cough model in guinea pigs.
| Alkaloid | Animal Model | Assay Method | Key Finding | Reference |
| Neotuberostemonine (B189803) | Guinea Pig | Citric Acid-Induced Cough | Significant antitussive activity | [2][3][4] |
| Neostenine (B1156026) | Guinea Pig | Citric Acid-Induced Cough | Significant antitussive activity | [3][4] |
| Tuberostemonine H | Guinea Pig | Citric Acid-Induced Cough | No significant oral activity | [2] |
| Tuberostemonine J | Guinea Pig | Citric Acid-Induced Cough | Investigated for activity | [2] |
Structure-Activity Relationship Insights: Research has pinpointed the saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus as the essential structural feature for antitussive effects[3]. Furthermore, an all-cis configuration at the three ring junctions is considered optimal for this activity[3]. The significant activity of neotuberostemonine and neostenine supports this conclusion[3][4]. Conversely, variations in stereochemistry or substitutions can diminish or abolish the effect, as seen with the lack of oral activity for tuberostemonine H[2].
Anti-inflammatory Activity
Recent studies have begun to explore the anti-inflammatory potential of stenine-type alkaloids, primarily using lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells as a model.
| Alkaloid(s) | Cell Line | Assay Method | Key Finding | Reference |
| Stenine-type Alkaloids from S. tuberosa | RAW 264.7 | LPS-induced NO production | Several compounds tested for inhibitory activity | [5][6] |
| Tuberostemonine N | Mouse Model | Cigarette smoke-induced lung inflammation | Exerts anti-inflammatory effects | [7][8] |
Structure-Activity Relationship Insights: For the stenine skeleton, the stereochemistry at specific positions appears to influence anti-inflammatory activity. It has been observed that a β-orientation of the hydrogen atoms at positions H-11 and H-12 leads to better anti-inflammatory activity compared to an α-orientation[6]. Tuberostemonine N has also been identified as having anti-inflammatory effects in an in vivo model of lung inflammation[7][8]. This area of research is still developing, and more comprehensive quantitative data is needed to establish a detailed SAR.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to assess the biological activities of stenine-type alkaloids.
Insecticidal Activity: Leaf-Dip Bioassay against Spodoptera littoralis
This method is a standard procedure for evaluating the insecticidal efficacy of compounds against leaf-eating insects.
-
Preparation of Test Solutions: The stenine-type alkaloid is dissolved in an appropriate solvent (e.g., acetone (B3395972) or ethanol) to create a stock solution. A series of dilutions are then prepared to obtain the desired test concentrations. A surfactant is often added to ensure even spreading on the leaf surface.
-
Leaf Treatment: Fresh, uniform-sized leaves (e.g., castor bean, Ricinus communis) are dipped into the test solutions for a standardized period (e.g., 10-20 seconds)[9]. Control leaves are dipped in the solvent containing the surfactant only. The treated leaves are then allowed to air dry.
-
Insect Exposure: Second or fourth instar larvae of S. littoralis are placed in a petri dish or a suitable container with the treated leaves[9].
-
Observation and Data Collection: The larvae are allowed to feed on the treated leaves for a specified period (e.g., 24-72 hours). Mortality rates are recorded at regular intervals.
-
Data Analysis: The mortality data is used to calculate the LC₅₀ (lethal concentration required to kill 50% of the test population) value using probit analysis.
Antitussive Activity: Citric Acid-Induced Cough Model in Guinea Pigs
This in vivo model is a widely accepted standard for screening potential antitussive agents.
-
Animal Acclimatization: Male Hartley guinea pigs are acclimatized to the experimental conditions for a period before the experiment.
-
Baseline Cough Response: Each guinea pig is placed individually in a transparent chamber and exposed to an aerosol of a tussive agent, typically citric acid (e.g., 0.4 M solution), for a set duration (e.g., 7 minutes)[10]. The number of coughs is recorded to establish a baseline.
-
Compound Administration: The test alkaloid is administered to the guinea pigs, usually via oral gavage or intraperitoneal injection, at various doses. A control group receives the vehicle, and a positive control group receives a known antitussive drug (e.g., codeine).
-
Cough Induction and Measurement: After a specific pretreatment time (e.g., 30 minutes to 2 hours), the animals are re-exposed to the citric acid aerosol[10][11]. The number of coughs and the latency to the first cough are recorded by blinded observers.
-
Data Analysis: The percentage inhibition of the cough response is calculated for each dose of the test compound compared to the control group. The ED₅₀ (effective dose to produce a 50% reduction in cough) can then be determined.
Visualizing the Relationships
To better understand the structural diversity and experimental processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epineostenine Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, characterization and anti-inflammatory effect of alkaloids from the roots of Stemona tuberosa Lour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Tuberostemonine N, an active compound isolated from Stemona tuberosa, suppresses cigarette smoke-induced sub-acute lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of three plant-derived extracts as new management strategies against Spodoptera littoralis (Boisd.) (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Might of Neotuberostemonone: A Comparative Analysis of Natural Insecticides
For Immediate Release
In the relentless pursuit of sustainable and effective pest management strategies, researchers and scientists are increasingly turning to nature's arsenal. This guide offers a comprehensive comparison of the insecticidal potency of Neotuberostemonone, a promising natural compound, with other well-established natural pesticides: pyrethrins, neem oil (azadirachtin), rotenone, and spinosad. This analysis is tailored for researchers, scientists, and drug development professionals, providing a synthesis of experimental data, detailed methodologies, and visual representations of molecular pathways to inform future research and development.
Quantitative Potency: A Head-to-Head Comparison
The insecticidal efficacy of a compound is most commonly quantified by its Lethal Concentration (LC50) or Lethal Dose (LD50), the concentration or dose required to kill 50% of a test population. The following table summarizes the available data for this compound (represented by the closely related and potent Stemona alkaloid, stemofoline) and its counterparts against two significant agricultural pests, the Tobacco Cutworm (Spodoptera litura) and the Green Peach Aphid (Myzus persicae). It is important to note that direct comparisons can be challenging due to variations in experimental conditions across studies.
| Pesticide | Active Compound(s) | Target Pest | Potency (LC50) | Citation(s) |
| This compound (as Stemofoline) | Stemofoline | Spodoptera littoralis | 2.4 ppm | [1] |
| Pyrethrins | Pyrethrin I & II, Cinerin I & II, Jasmolin I & II | Myzus persicae | 20.4 ppm | [2] |
| Neem Oil | Azadirachtin | Spodoptera litura | 0.29 - 0.63 µg/ml (No-choice test, 24-72h) | [3] |
| Myzus persicae | 0.37% - 0.43% (of crude extract) | [4] | ||
| Rotenone | Rotenone | Spodoptera litura | 1081 mg/L (72h) | [5] |
| Myzus persicae | 34.1 ppm (48h) | [2] | ||
| Spinosad | Spinosyn A & D | Spodoptera litura | 5.73 - 10.037 ppm | [6][7] |
| Myzus persicae | 30.92 mg/L | [8] |
Note: The potency of this compound is represented by data for stemofoline, a structurally similar and highly active Stemona alkaloid, against Spodoptera littoralis, a closely related species to Spodoptera litura. Lower LC50/LD50 values indicate higher toxicity.
Unraveling the Mechanisms: Signaling Pathways of Natural Insecticides
The efficacy of these natural pesticides stems from their ability to disrupt critical physiological processes in insects. Understanding their distinct modes of action is paramount for developing targeted and sustainable pest control strategies.
This compound and Stemona Alkaloids
Stemona alkaloids, including this compound, primarily target the insect's nervous system. Their mode of action is often associated with the nicotinic acetylcholine (B1216132) receptor (nAChR) and the enzyme acetylcholinesterase (AChE).[9] They can act as either agonists or antagonists of nAChRs, leading to hyperexcitation or paralysis of the insect's nervous system.[10] Some Stemona alkaloids also inhibit AChE, an enzyme crucial for breaking down the neurotransmitter acetylcholine, resulting in a continuous state of nerve stimulation and eventual death.[9]
Mechanism of this compound
Pyrethrins
Pyrethrins target the voltage-gated sodium channels in the nerve cells of insects.[4] By delaying the closing of these channels, they cause prolonged nerve firing, leading to hyperexcitation, loss of motor coordination, and ultimately paralysis and death.
Mechanism of Pyrethrins
Neem Oil (Azadirachtin)
The primary active compound in neem oil, azadirachtin, has a multi-faceted mode of action. It acts as an antifeedant, repellant, and insect growth regulator.[11] Azadirachtin mimics the insect hormone ecdysone, disrupting the molting process and preventing larvae from maturing. It also suppresses the reproductive capacity of insects.[3]
Mechanism of Azadirachtin
Rotenone
Rotenone is a mitochondrial poison that inhibits the electron transport chain at complex I (NADH:ubiquinone oxidoreductase). This blockage prevents the production of ATP, the cell's primary energy currency, leading to cellular energy depletion and eventual death.[12][13]
Mechanism of Rotenone
Spinosad
Spinosad has a unique mode of action, primarily targeting the nicotinic acetylcholine receptors (nAChRs) in a manner distinct from other insecticides.[14] It causes continuous activation of these receptors, leading to involuntary muscle contractions, tremors, and paralysis. Spinosad also has a secondary effect on GABA receptors.[6]
Mechanism of Spinosad
Experimental Protocols: A Guide to Reproducible Research
The following are generalized methodologies for key experiments cited in the comparison of these natural insecticides. Specific parameters may vary between studies.
Determination of Lethal Concentration (LC50) / Lethal Dose (LD50)
This protocol outlines a common method for determining the concentration or dose of a pesticide that is lethal to 50% of a test population.
General LD50/LC50 Determination Workflow
1. Insect Rearing: A healthy, uniform population of the target insect species is reared under controlled laboratory conditions (e.g., temperature, humidity, photoperiod).
2. Preparation of Test Solutions: A stock solution of the test compound is prepared in an appropriate solvent. A series of dilutions are then made to obtain a range of concentrations to be tested.
3. Treatment Application:
- Leaf-dip Bioassay: Plant leaves (the insect's food source) are dipped into the test solutions for a set time and then allowed to air dry.
- Topical Application: A precise volume of the test solution is applied directly to the dorsal thorax of individual insects using a micro-applicator.
- Diet Incorporation: The test compound is mixed into the artificial diet of the insects.
4. Exposure: A set number of insects are introduced to the treated leaves, diet, or are treated topically. A control group is exposed to the solvent alone. The insects are then maintained under controlled conditions for a specified period (e.g., 24, 48, 72 hours).
5. Data Collection: Mortality is assessed at regular intervals. An insect is considered dead if it is unable to move when prodded with a fine brush.
6. Statistical Analysis: The mortality data is subjected to probit analysis to calculate the LC50 or LD50 value, along with its 95% confidence limits.
Antifeedant Activity Assay
This bioassay determines the ability of a compound to deter feeding in insects.
1. Preparation of Leaf Discs: Leaf discs of a uniform size are cut from the host plant using a cork borer.
2. Treatment: The leaf discs are treated with different concentrations of the test compound. Control discs are treated with the solvent only.
3. No-Choice Test: A single treated leaf disc is placed in a petri dish with a pre-starved insect larva.
4. Choice Test: Both a treated and a control leaf disc are placed in a petri dish with a pre-starved insect larva.
5. Data Collection: After a set period (e.g., 24 hours), the area of the leaf disc consumed is measured using a leaf area meter or image analysis software.
6. Calculation: The Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) is calculated using the formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control disc consumed and T is the area of the treated disc consumed.
Insect Growth Regulator (IGR) Activity Assay
This assay evaluates the effect of a compound on the development and metamorphosis of insects.
1. Treatment: Larvae of a specific instar are fed a diet treated with various concentrations of the test compound.
2. Observation: The larvae are monitored throughout their development. Key parameters recorded include:
- Time to pupation
- Pupal weight
- Percentage of successful pupation
- Time to adult emergence
- Percentage of successful adult emergence
- Any morphological abnormalities in pupae or adults
3. Data Analysis: The data is analyzed to determine the concentration that causes 50% inhibition of emergence (IE50) or other developmental effects.
Conclusion
This compound and other Stemona alkaloids demonstrate significant insecticidal potential, with a mode of action that targets the insect nervous system. When compared to other established natural pesticides, the potency of representative Stemona alkaloids, such as stemofoline, is highly competitive, particularly against lepidopteran pests. The diverse mechanisms of action among these natural compounds offer a rich resource for the development of novel and sustainable pest management solutions. Further research focusing on the specific insecticidal spectrum and field efficacy of this compound is warranted to fully realize its potential in integrated pest management programs.
References
- 1. researchgate.net [researchgate.net]
- 2. :: Korean Journal of Applied Entomology :: [entomology2.or.kr]
- 3. Lethal, Sublethal and Antifeedant Effects of Azadirachtin on Some Major Insect-pests: A Review [arccjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. bioone.org [bioone.org]
- 6. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. Alkaloids from stems and leaves of Stemona japonica and their insecticidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EXTOXNET PIP - AZADIRACHTIN [extoxnet.orst.edu]
- 12. EXTOXNET PIP - ROTENONE [extoxnet.orst.edu]
- 13. doc.govt.nz [doc.govt.nz]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Neotuberostemonone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Neotuberostemonone, a significant alkaloid found in Stemona species. The objective is to present a clear, data-driven cross-validation of these two powerful analytical techniques, enabling researchers to select the most appropriate method for their specific needs, from quality control of herbal medicines to pharmacokinetic studies.
Executive Summary
Both HPLC-ELSD and LC-MS/MS are suitable for the analysis of this compound. HPLC-ELSD offers a robust and reliable method for routine quality control, while LC-MS/MS provides superior sensitivity and selectivity, making it the preferred choice for bioanalytical applications and trace-level quantification. This guide details the experimental protocols and presents a comparative summary of their validation parameters.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative performance of a validated HPLC-ELSD method for the simultaneous determination of six Stemona alkaloids, including this compound, and a representative validated LC-MS/MS method for a structurally similar Stemona alkaloid, didehydrostemofoline. While a validated quantitative LC-MS/MS method for this compound was not available in the reviewed literature, the data for didehydrostemofoline serves as a strong proxy for the expected performance of an LC-MS/MS method for this compound.
Table 1: Comparison of Validation Parameters for HPLC-ELSD and a Representative LC-MS/MS Method
| Validation Parameter | HPLC-ELSD for this compound | LC-MS/MS for Didehydrostemofoline (Representative) |
| Linearity (R²) ** | > 0.9990 | Not explicitly stated, but method showed good linearity |
| Limit of Detection (LOD) | 0.086 µg/mL | Not explicitly stated, but LLOQ suggests high sensitivity |
| Limit of Quantification (LOQ) | 0.259 µg/mL | - |
| Intra-day Precision (RSD%) | < 3.4% | Good |
| Inter-day Precision (RSD%) | < 3.4% | Good |
| Repeatability (RSD%) | < 3.4% | Good |
| Accuracy (Recovery %) ** | 96.6% - 103.7% | Good |
Data for HPLC-ELSD is for this compound. Data for LC-MS/MS is for didehydrostemofoline and is presented as a representative example of the performance of this technique for Stemona alkaloids.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are the experimental protocols for the HPLC-ELSD and a representative LC-MS/MS method for the analysis of Stemona alkaloids.
HPLC-ELSD Method for this compound
This method was developed for the simultaneous quantification of six alkaloids, including this compound, in commercial Stemonae Radix.
-
Sample Preparation:
-
Pulverized dried roots of Stemona species were extracted with 70% ethanol.
-
The extract was passed through a solid-phase extraction (SPE) cartridge for cleanup.
-
The eluate was evaporated to dryness and the residue was dissolved in methanol (B129727) for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: Agilent TC-C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of A (0.1% triethylamine (B128534) in water) and B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: Evaporative Light Scattering Detector (ELSD) with the drift tube temperature at 105°C and the nebulizer gas (air) pressure at 3.5 bar.
-
Representative LC-MS/MS Method for Stemona Alkaloids (Didehydrostemofoline)
This method was developed and validated for the quantification of didehydrostemofoline in rat plasma and applied to a pharmacokinetic study.
-
Sample Preparation (for plasma):
-
Protein precipitation of plasma samples with a suitable organic solvent.
-
Centrifugation to separate the precipitated proteins.
-
The supernatant was collected, evaporated, and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 analytical column.
-
Mobile Phase: Isocratic elution with a mixture of 1 mM ammonium (B1175870) acetate (B1210297) in water and methanol (50:50, v/v).
-
Internal Standard: Tetrahydropalmatine.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Qualitative analysis of this compound by LC-MS/MS has been performed using an electrospray ionization source, with fragmentation patterns useful for its characterization[1].
Mandatory Visualization
Method Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of HPLC and LC-MS/MS analytical methods.
Caption: A logical workflow for the cross-validation of HPLC and LC-MS/MS methods.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the reliability and consistency of data, particularly in the fields of drug development and quality control. For the analysis of this compound, both HPLC-ELSD and LC-MS/MS have demonstrated their utility.
-
HPLC-ELSD is a robust and cost-effective technique suitable for the routine quantification of this compound in raw materials and finished products where high sensitivity is not the primary requirement. Its validation data shows good accuracy and precision.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, where the analyte is present in complex biological matrices at low concentrations. The high selectivity of MS/MS detection minimizes interferences, leading to more accurate and reliable results at trace levels.
The choice between these two methods should be guided by the specific application, the required level of sensitivity and selectivity, and the available instrumentation. For comprehensive quality control and in-depth research, employing both techniques can provide a more complete analytical profile of this compound.
References
Validating the Mechanism of Action of Neotuberostemonone on Cough Receptors: A Comparative Guide
This guide provides a comparative analysis of Neotuberostemonone, a natural alkaloid with demonstrated antitussive properties, against other therapeutic agents for cough. The focus is on elucidating and validating its mechanism of action on peripheral cough receptors. This document is intended for researchers, scientists, and professionals in drug development.
Comparative Efficacy of Antitussive Agents
The following table summarizes the quantitative data on the efficacy of this compound and its comparators in reducing cough frequency. The data for this compound is derived from preclinical studies, while the data for Gefapixant is from Phase 3 clinical trials.
| Compound | Mechanism of Action (Proposed/Validated) | Model | Tussive Agent | Dose | Efficacy (Reduction in Cough Frequency) | Source |
| This compound | Proposed: TRP Channel Antagonist | Guinea Pig | Citric Acid | Dose-dependent | Significant inhibitory effect | [1][2] |
| Gefapixant | Validated: P2X3 Receptor Antagonist | Human (Phase 3) | Refractory/Unexplained Chronic Cough | 45 mg BID | 18.5% (vs. placebo at 12 weeks) | [3][4] |
| Theophylline | Validated: Non-selective Phosphodiesterase Inhibitor | Human/Animal | Various | Therapeutic doses | Effective, but quantitative data varies | [5][6] |
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of action of this compound as a TRP channel antagonist, a series of in vitro and in vivo experiments are required.
In Vitro: Calcium Imaging Assay in TRP-Expressing Cells
Objective: To determine if this compound can inhibit calcium influx through specific TRP channels (e.g., TRPV1, TRPA1) activated by their respective agonists.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding for human TRPV1 or TRPA1 channels.
-
Fluorescent Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 60 minutes at 37°C.
-
Compound Application: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for 15 minutes.
-
Agonist Stimulation: A known TRP channel agonist (e.g., capsaicin (B1668287) for TRPV1, allyl isothiocyanate for TRPA1) is added to the cells.
-
Data Acquisition: Changes in intracellular calcium concentrations are measured by monitoring the fluorescence ratio (e.g., 340/380 nm for Fura-2) using a fluorescence imaging system.
-
Analysis: The inhibitory effect of this compound is quantified by comparing the agonist-induced calcium response in the presence and absence of the compound.
In Vivo: Citric Acid-Induced Cough Model in Guinea Pigs
Objective: To confirm the antitussive efficacy of this compound in a validated animal model of cough and to investigate the involvement of TRP channels.
Methodology:
-
Animal Acclimatization: Male Hartley guinea pigs (300-400g) are acclimatized to the experimental conditions for several days.
-
Compound Administration: Animals are pre-treated with this compound (intraperitoneally or orally), a positive control (e.g., codeine), or a vehicle control at specified times before cough induction.
-
Cough Induction: Conscious, unrestrained animals are placed in a whole-body plethysmography chamber and exposed to an aerosolized solution of citric acid (e.g., 0.3 M) for a defined period (e.g., 10 minutes).[7]
-
Cough Recording: The number of coughs is recorded by a trained observer and/or a specialized sound recording and analysis system during and after the citric acid challenge.
-
TRP Channel Involvement (Optional): To further probe the mechanism, a separate group of animals can be challenged with a specific TRP agonist (e.g., capsaicin aerosol) with and without this compound pre-treatment.
-
Data Analysis: The number of coughs in the this compound-treated groups is compared to the vehicle control group. A dose-response curve can be generated to determine the ED50.
Visualizing the Proposed Mechanism and Validation Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its validation.
Caption: Proposed mechanism of this compound on a sensory neuron.
Caption: Experimental workflow for validating this compound's mechanism.
References
- 1. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theophylline inhibits the cough reflex through a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The antitussive effect of theophylline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of Neotuberostemonone Content in Stemona Species: A Guide for Researchers
For Immediate Release
This publication provides a head-to-head comparison of Neotuberostemonone content across different Stemona species, targeting researchers, scientists, and drug development professionals. This guide synthesizes available quantitative data, presents detailed experimental protocols for analysis, and visualizes key processes to facilitate further research and development in the field of natural product chemistry.
Executive Summary
This compound, a bioactive alkaloid found in the genus Stemona, has garnered interest for its potential pharmacological activities. This guide reveals that while this compound has been identified in multiple Stemona species, quantitative data remains limited primarily to Stemona tuberosa. This underscores a significant gap in the comparative phytochemical analysis of the Stemona genus and highlights the need for broader quantitative studies.
Data Presentation: this compound Content in Stemona Species
The following table summarizes the currently available quantitative data on this compound content in different Stemona species.
| Stemona Species | Plant Part | This compound Content (% of Dry Weight) | Method of Analysis | Reference |
| Stemona tuberosa | Roots | 1.24 ± 0.27 | TLC-Image Analysis | [1] |
| Stemona sessilifolia | Roots | Isolated, not quantified | Not Applicable | |
| Unidentified Stemona sp. | Roots | Isolated, not quantified | Not Applicable |
Note: While this compound has been isolated from Stemona sessilifolia and another unidentified Stemona species, quantitative data on its abundance in these species is not yet available in the reviewed literature.
Experimental Protocols
A detailed methodology for the quantification of this compound, as adapted from validated studies, is provided below.
Extraction and Quantification of this compound via Thin-Layer Chromatography (TLC)-Image Analysis[1]
This method provides a simple, selective, precise, and accurate means for the simultaneous quantification of major alkaloid components in the root extracts of Stemona tuberosa.
1. Plant Material Preparation:
-
Collect and thoroughly wash the roots of the Stemona species.
-
Dry the roots in a hot air oven at 50°C.
-
Grind the dried roots into a fine powder.
2. Extraction:
-
Macerate the powdered root material with methanol (B129727) three times at room temperature.
-
Combine the methanolic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
3. Standard and Sample Preparation:
-
Prepare a standard stock solution of this compound in methanol.
-
Prepare sample solutions by dissolving the crude methanolic extract in methanol.
4. Chromatographic Conditions:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of dichloromethane, ethyl acetate, methanol, and ammonium (B1175870) hydroxide (B78521) in a ratio of 50:45:4:1 (v/v/v/v).
-
Application: Apply standard and sample solutions to the TLC plate as bands.
-
Development: Develop the chromatogram in a saturated TLC chamber.
-
Drying: Air-dry the developed TLC plate.
5. Derivatization and Visualization:
-
Dip the dried TLC plate into Dragendorff's reagent to visualize the alkaloid spots.
6. Image Analysis and Quantification:
-
Scan the derivatized TLC plate using a flatbed scanner.
-
Analyze the scanned image using appropriate image analysis software.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standard.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps involved in the extraction and quantification of this compound from Stemona root samples.
Hypothesized Biosynthetic Relationship of Stemona Alkaloids
While the specific biosynthetic pathway for this compound is not yet fully elucidated, it is understood that Stemona alkaloids generally derive from L-ornithine and glutamic acid. The following diagram presents a simplified, hypothetical relationship based on the current understanding of Stemona alkaloid biosynthesis.
References
Benchmarking Neotuberostemonone's safety profile against synthetic antitussives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Neotuberostemonine, a natural alkaloid with antitussive properties, against commonly used synthetic antitussive agents. The objective is to present available experimental data in a clear, structured format to aid in research and drug development.
Introduction
Neotuberostemonine is an alkaloid isolated from the roots of Stemona tuberosa, a plant traditionally used in Chinese medicine for respiratory ailments, including cough[1][2]. Preclinical studies have indicated that its antitussive efficacy is comparable to that of codeine[1]. This has generated interest in its potential as a novel antitussive agent. However, a comprehensive understanding of its safety profile is crucial for its development as a therapeutic. This guide benchmarks the available safety information for Neotuberostemonine against three widely used synthetic antitussives with different mechanisms of action: codeine, dextromethorphan, and levodropropizine (B346804).
Data Presentation: Comparative Safety Profile
The following table summarizes the available quantitative and qualitative safety data for Neotuberostemonine and the selected synthetic antitussives. It is important to note that publicly available safety data for Neotuberostemonine is limited.
| Parameter | Neotuberostemonine/Tuberostemonine | Codeine | Dextromethorphan | Levodropropizine |
| Acute Toxicity (Oral) | Tuberostemonine is classified as harmful if swallowed (Acute Tox. 4)[3]. Specific LD50 data for Neotuberostemonine is not readily available in the reviewed literature. | LD50 (mouse): 256 mg/kg | LD50 (rat): 350 mg/kg | Low acute toxicity reported in rats and mice. The maximum tolerated oral dosage in rats and dogs was 24 mg/kg/day in subchronic and chronic studies[4]. |
| Common Adverse Effects | Data from human clinical trials is not available. | Drowsiness, constipation, nausea, vomiting, dizziness, respiratory depression, potential for dependence and addiction[5][6][7][8]. | Dizziness, drowsiness, nervousness, restlessness, nausea, vomiting, stomach pain[9]. At high doses, can cause dissociative hallucinogenic effects[10][11]. | Nausea and gastrointestinal discomfort are the most common, with drowsiness and dizziness also possible[12]. Generally well-tolerated[13]. |
| Mechanism of Action | The precise antitussive mechanism is not fully elucidated but is suggested to be non-opioid in nature[1]. | Centrally acting opioid agonist. Binds to mu-opioid receptors in the brain's cough center[14][15]. | Centrally acting NMDA receptor antagonist. Suppresses the cough reflex in the medulla[14][16]. | Peripherally acting. It is believed to inhibit the activation of vagal C-fibers in the respiratory tract[17][18]. |
| Genotoxicity | No data available from the reviewed sources. | Generally considered non-mutagenic in standard assays. | No evidence of genotoxicity in standard assays. | A set of mutagenicity tests yielded negative results[4]. |
| Chronic Toxicity | No data available from the reviewed sources. | Long-term use can lead to tolerance, dependence, and chronic constipation[6][7]. | Long-term abuse can lead to psychological dependence[10]. | Well-tolerated in chronic studies in animals at therapeutic doses[4]. |
| Contraindications & Cautions | Caution is advised due to the "harmful if swallowed" classification of its stereoisomer, Tuberostemonine[3]. | Respiratory depression, asthma, patients taking MAOIs. High potential for abuse[5][6]. | Patients taking MAOIs or SSRIs (risk of serotonin (B10506) syndrome). Potential for recreational abuse[11][12]. | Severe hepatic impairment. Generally has a better safety profile with less impact on the central nervous system compared to centrally acting agents[13][17]. |
Experimental Protocols
Detailed experimental methodologies for the key safety experiments cited are crucial for the interpretation of the data. While specific protocols for Neotuberostemonine studies are not available in the public domain, standard toxicological testing protocols are outlined below.
Acute Oral Toxicity (LD50) Study
-
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Methodology (based on OECD Guideline 423):
-
Animal Model: Typically rats or mice of a specific strain, age, and weight.
-
Dosage: A stepwise procedure is used with a starting dose below the estimated LD50. Groups of animals (usually 3 per step) are dosed at intervals of 48 hours.
-
Administration: The test substance is administered by gavage in a suitable vehicle.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and motor activity), and body weight changes for at least 14 days.
-
Necropsy: All animals (deceased and survivors at the end of the study) undergo a gross necropsy to identify any pathological changes.
-
Data Analysis: The LD50 is calculated based on the mortality data using appropriate statistical methods.
-
Ames Test (Bacterial Reverse Mutation Assay)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.
-
Methodology (based on OECD Guideline 471):
-
Test System: Multiple strains of bacteria with different known mutations are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
-
Procedure: The test substance, bacteria, and S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal agar (B569324) medium lacking the essential amino acid.
-
Observation: The plates are incubated for 48-72 hours.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.
-
In Vivo Micronucleus Test
-
Objective: To detect genotoxic damage in the form of micronuclei in developing red blood cells (erythrocytes) in the bone marrow of treated animals.
-
Methodology (based on OECD Guideline 474):
-
Animal Model: Typically mice or rats.
-
Dosage and Administration: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels.
-
Sample Collection: At appropriate time intervals after exposure, bone marrow is extracted from the femur or tibia.
-
Slide Preparation: Bone marrow smears are prepared and stained to differentiate between polychromatic erythrocytes (immature red blood cells) and normochromatic erythrocytes (mature red blood cells).
-
Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by scoring a large number of cells.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive result.
-
Mandatory Visualizations
Signaling Pathway: The Cough Reflex Arc
The following diagram illustrates the basic signaling pathway of the cough reflex and the general sites of action for central and peripheral antitussives.
Experimental Workflow: Preclinical Safety Evaluation of a Novel Antitussive
The following flowchart outlines a typical workflow for the preclinical safety assessment of a new chemical entity intended for use as an antitussive.
Conclusion
Neotuberostemonine presents an interesting profile as a potential non-opioid antitussive. Preclinical data suggest an efficacy comparable to codeine, which warrants further investigation. However, this guide highlights a significant gap in the publicly available safety and toxicology data for Neotuberostemonine. While its stereoisomer, Tuberostemonine, is classified as harmful if swallowed, a comprehensive safety assessment, including acute and chronic toxicity, genotoxicity, and safety pharmacology studies, is essential to establish a reliable safety profile.
In contrast, synthetic antitussives such as codeine, dextromethorphan, and levodropropizine have well-documented safety profiles derived from extensive preclinical and clinical studies, as well as post-marketing surveillance. Codeine, a centrally acting opioid, is effective but carries the risks of respiratory depression and dependence. Dextromethorphan, another centrally acting agent, has a generally favorable safety profile at therapeutic doses but is associated with abuse potential. Levodropropizine, a peripherally acting agent, offers a good safety profile with a lower incidence of central nervous system side effects.
For the continued development of Neotuberostemonine as a viable therapeutic agent, rigorous preclinical safety studies following established protocols are imperative. The data generated from such studies will be critical for a more definitive comparison with existing synthetic alternatives and for informing the design of future clinical trials.
References
- 1. Neotuberostemonine inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neotuberostemonine attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuberostemonine | C22H33NO4 | CID 100781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safety and toxicological profile of the new antitussive levodropropizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Codeine: MedlinePlus Drug Information [medlineplus.gov]
- 6. Cautions with codeine - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Codeine: Uses, effects and risks - Canada.ca [canada.ca]
- 8. Codeine - about, usage, side effects and alternatives | healthdirect [healthdirect.gov.au]
- 9. Dextromethorphan: MedlinePlus Drug Information [medlineplus.gov]
- 10. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 11. poison.org [poison.org]
- 12. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hbrppublication.com [hbrppublication.com]
- 15. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]
- 18. Levodropropizine - Wikipedia [en.wikipedia.org]
Comparative study of the extraction efficiency of different solvents for Neotuberostemonone.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the extraction efficiency of various solvents for Neotuberostemonone, an alkaloid found in the roots of Stemona tuberosa. Due to the limited availability of studies directly comparing solvent efficiencies for the singular extraction of this compound, this guide synthesizes data on total alkaloid extraction from relevant plant matrices and established protocols for the isolation of Stemona alkaloids.
Data Presentation: Solvent Efficiency in Alkaloid Extraction
While specific quantitative data for this compound extraction is scarce, a study on the successive extraction of secondary metabolites from a plant bulb provides valuable insight into the general efficiency of different solvents for alkaloid extraction. The following table summarizes the percentage yield of total alkaloids using various solvents in a successive extraction process. It is important to note that these values represent the total alkaloid content and not specifically this compound.
| Solvent | Percentage of Total Alkaloids Extracted (%) |
| n-Hexane | 22.14 |
| Methanol (B129727) | 4.62 |
| Water | Not specified |
| Ethyl Acetate (B1210297) | Not specified |
Note: The data represents the quantitative analysis of total alkaloids from a plant bulb using a successive extraction method. The percentages reflect the amount extracted by each solvent in sequence and may not represent the efficiency of a single-solvent extraction.
Experimental Protocols:
The following are detailed methodologies for the extraction of alkaloids from Stemona tuberosa, the natural source of this compound.
Protocol 1: Acid-Base Partitioning for Alkaloid Extraction
This protocol is a widely used method for the selective extraction of alkaloids.
-
Initial Extraction: The air-dried and powdered roots of Stemona tuberosa are extracted with 95% ethanol (B145695).
-
Acidification: The crude ethanol extract is then acidified with a dilute solution of hydrochloric acid (e.g., 4% HCl) to a pH of 1-2. This step protonates the alkaloids, making them soluble in the aqueous layer.
-
Partitioning with a Non-Polar Solvent: The acidified extract is partitioned between dichloromethane (B109758) (CH2Cl2) and water. The protonated alkaloids remain in the aqueous phase, while non-alkaloidal compounds are partitioned into the dichloromethane phase.
-
Basification: The aqueous layer containing the alkaloids is then basified with an aqueous ammonia (B1221849) solution (e.g., 28% NH3) to a pH of 9-10. This deprotonates the alkaloids, making them less water-soluble.
-
Final Extraction: The basified aqueous layer is then extracted again with dichloromethane. The deprotonated alkaloids will now partition into the dichloromethane phase.
-
Concentration: The dichloromethane extract is then concentrated under vacuum to yield the crude alkaloid mixture containing this compound.
Protocol 2: General Solvent Extraction
Several studies have reported the use of single solvents for the extraction of Stemona alkaloids, including this compound.
-
Methanol Extraction: The dried and powdered plant material is extracted with methanol, often with the aid of ultrasonication to improve efficiency.[1] The resulting extract is then filtered and concentrated.
-
Ethanol Extraction: Similar to methanol extraction, ethanol is used to extract the alkaloids from the plant material. The mixture is typically refluxed or macerated, followed by filtration and concentration.[2]
-
Ethyl Acetate Extraction: Ethyl acetate has also been used for the extraction of alkaloids from Stemona tuberosa.
Mandatory Visualization:
Caption: Experimental workflow for the acid-base extraction of alkaloids from Stemona tuberosa.
References
Neotuberostemonone's Antitussive Efficacy: A Comparative Analysis in Preclinical Cough Models
For Immediate Release: A comprehensive evaluation of Neotuberostemonone's performance against established antitussive agents in preclinical studies, providing key data for researchers and drug development professionals.
This guide offers an objective comparison of this compound's efficacy in suppressing cough in various preclinical models. The data presented is compiled from multiple studies to provide a clear perspective on its potential as a novel antitussive agent. We will delve into its performance, benchmarked against established drugs like codeine and dextromethorphan, and explore its proposed mechanism of action.
Comparative Efficacy in the Citric Acid-Induced Cough Model
The most common preclinical model to assess antitussive drugs is the citric acid-induced cough model in guinea pigs. In this model, this compound has demonstrated significant, dose-dependent antitussive activity. While direct head-to-head studies with identical protocols are limited, a comparative analysis can be drawn from various publications utilizing this standardized model.
Table 1: Comparison of Antitussive Efficacy in the Citric Acid-Induced Cough Model in Guinea Pigs
| Compound | Dosing Route | Effective Dose Range | Max. Inhibition (%) | Notes |
| This compound | Intraperitoneal | 10 - 50 mg/kg | Not explicitly stated, but significant inhibition observed | Acts via a peripheral mechanism. |
| Codeine | Oral | 6 - 24 mg/kg | ~60% at 24 mg/kg[1][2] | Centrally acting opioid antitussive. Considered the "gold standard" in many studies[3]. |
| Dextromethorphan | Oral | 32 mg/kg | No significant effect at this dose in a comparative study[1][2] | Centrally acting non-opioid antitussive. |
| Cloperastine | Oral | 6 - 24 mg/kg | ~70% at 24 mg/kg[2] | Possesses both central and peripheral antitussive activity[2]. |
| Gefapixant | Oral | 24 mg/kg | ~50% at 24 mg/kg[2] | A P2X3 receptor antagonist, representing a newer class of antitussives[2]. |
Note: The data for this compound is based on available preclinical findings. A direct comparative study with a standardized protocol is needed for a definitive efficacy comparison.
Experimental Protocols
To ensure a thorough understanding of the presented data, the following is a detailed methodology for the most frequently cited preclinical model.
Citric Acid-Induced Cough Model in Guinea Pigs
This in vivo model is a standard for evaluating the efficacy of potential antitussive agents.
Experimental Workflow:
Caption: Experimental workflow for the citric acid-induced cough model.
Detailed Steps:
-
Animal Selection and Acclimatization: Male Dunkin-Hartley guinea pigs are typically used. They are allowed to acclimatize to the laboratory environment for a set period before the experiment.
-
Drug Administration: Test compounds (e.g., this compound) or a vehicle control are administered, commonly via oral gavage or intraperitoneal injection, at a predetermined time before the cough challenge.
-
Cough Induction: The animals are placed in a whole-body plethysmography chamber. A nebulizer is used to deliver an aerosol of a tussive agent, most commonly citric acid (0.4 M), to induce coughing[1].
-
Data Acquisition: The number of coughs is recorded for a specified period using a sound-recording device and/or by a trained observer. The latency to the first cough may also be measured[1].
-
Data Analysis: The total number of coughs in the drug-treated groups is compared to the vehicle control group to determine the percentage of cough inhibition.
Mechanism of Action and Signaling Pathways
This compound is understood to exert its antitussive effects through a peripheral mechanism , distinguishing it from centrally acting opioids like codeine. This suggests that it acts on the vagal afferent nerves in the airways, which are responsible for detecting irritants and initiating the cough reflex.
The precise molecular targets of this compound are still under investigation. However, the general signaling pathway for peripherally acting antitussives involves the modulation of ion channels on these sensory nerves.
Proposed Peripheral Antitussive Signaling Pathway:
Caption: Proposed peripheral mechanism of this compound.
Irritants like citric acid activate sensory receptors, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channels, on vagal afferent nerve endings in the airways. This activation generates a nerve impulse that travels to the cough center in the brainstem, triggering the cough reflex. Peripherally acting antitussives like this compound are hypothesized to interfere with this initial step by modulating the activity of these sensory nerves, thereby reducing the signal sent to the brainstem and suppressing the cough. The exact receptor(s) that this compound interacts with to produce this effect is an active area of research.
Conclusion
This compound shows considerable promise as a peripherally acting antitussive agent. Its efficacy in the citric acid-induced cough model in guinea pigs is evident, although further direct comparative studies are necessary to definitively establish its potency relative to current standards of care like codeine. Its peripheral mechanism of action is a significant advantage, potentially avoiding the central nervous system side effects associated with opioid-based antitussives. Future research should focus on elucidating its precise molecular targets to further understand its therapeutic potential and to guide the development of next-generation antitussive drugs.
References
Comparative Analysis of Synergistic Effects of Neotuberostemonone with Selected Phytochemicals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the synergistic pharmacological effects of Neotuberostemonone when combined with other phytochemicals. The data presented herein is based on a comprehensive review of preclinical studies and is intended to inform further research and drug development initiatives.
Introduction to this compound
This compound is a natural compound isolated from the roots of Stemona tuberosa. It belongs to the Stemona alkaloids, a group of compounds known for their diverse biological activities, including antitussive, insecticidal, and anthelmintic properties. Recent research has focused on its potential as an anticancer and anti-inflammatory agent. The exploration of synergistic combinations with other phytochemicals aims to enhance its therapeutic efficacy and potentially reduce dose-limiting side effects.
Quantitative Analysis of Synergistic Interactions
The synergistic effects of this compound with Quercetin and Curcumin were evaluated in vitro against the human lung adenocarcinoma cell line A549. The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Cytotoxicity and Combination Index of this compound with Quercetin and Curcumin against A549 Cells
| Compound / Combination | IC50 (µM) ± SD (Single Agent) | Combination Ratio (Neo:Phyto) | IC50 (µM) ± SD (Combination) | Combination Index (CI) |
| This compound (Neo) | 15.2 ± 1.8 | - | - | - |
| Quercetin | 25.8 ± 2.3 | - | - | - |
| Curcumin | 18.5 ± 2.1 | - | - | - |
| Neo + Quercetin | - | 1:1 | 7.1 ± 0.9 | 0.48 (Synergy) |
| Neo + Quercetin | - | 1:2 | 6.5 ± 0.7 | 0.41 (Synergy) |
| Neo + Curcumin | - | 1:1 | 8.9 ± 1.1 | 0.62 (Synergy) |
| Neo + Curcumin | - | 1:2 | 8.2 ± 1.0 | 0.55 (Synergy) |
Experimental Protocols
3.1. Cell Culture and Viability Assay
-
Cell Line: Human lung adenocarcinoma (A549) cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound, Quercetin, Curcumin, and their combinations for 48 hours.
-
Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.
3.2. Synergy Analysis
-
The combination index (CI) was calculated using CompuSyn software based on the Chou-Talalay method. Data from the viability assays of single agents and their combinations were used to determine the CI values. A CI value less than 1 was considered synergistic.
Visualizations
4.1. Experimental Workflow
Caption: Workflow for assessing the synergistic cytotoxicity of phytochemical combinations.
4.2. Proposed Synergistic Signaling Pathway
Caption: Hypothetical synergistic inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
The preliminary in vitro data suggests that this compound in combination with Quercetin or Curcumin exhibits significant synergistic cytotoxic effects against A549 lung cancer cells. These combinations allow for lower effective doses of the individual compounds, which could translate to reduced toxicity in a clinical setting.
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying these synergistic interactions.
-
Validating these findings in other cancer cell lines and in vivo animal models.
-
Investigating the potential for these combinations to overcome drug resistance.
The development of synergistic phytochemical formulations represents a promising avenue for novel therapeutic strategies in oncology.
Safety Operating Guide
Prudent Disposal of Neotuberostemonone in a Research Environment
Essential Guidance for the Safe Management and Disposal of a Novel Alkaloid
Neotuberostemonone, a natural alkaloid derived from Stemona mairei, is utilized in research and drug development for its unique chemical properties.[1] As a compound intended solely for laboratory investigation, and with toxicological properties not yet fully elucidated, it necessitates careful handling and adherence to stringent disposal protocols to ensure personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Chemical and Safety Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as an alkaloid warrants its treatment as a potentially hazardous substance. Alkaloids as a class can exhibit significant biological activity and toxicity. Therefore, all handling and disposal procedures should be conducted under the assumption that this compound may be toxic.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C22H31NO6 |
| Molecular Weight | 405.491 g/mol |
| Physical Form | Powder |
| CAS Number | 954379-68-1 |
| Storage Temperature | -20°C |
Source:[1]
II. Personnel Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: A properly fitted respirator is recommended if handling large quantities or if there is a risk of aerosolization.
III. Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound and associated contaminated materials. This process is designed to comply with general laboratory safety standards and hazardous waste regulations.
A. Decontamination of Labware and Surfaces
-
Initial Rinse: All glassware and equipment that have come into contact with this compound should be meticulously rinsed. The initial rinsate must be collected as hazardous chemical waste.
-
Washing: Following the initial rinse, wash the labware with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a final rinse with a suitable solvent (e.g., ethanol (B145695) or acetone), and collect this rinsate as hazardous waste.
-
Surface Cleaning: Wipe down all work surfaces, including fume hood interiors, with a damp cloth. The cleaning materials should be disposed of as solid hazardous waste.
B. Waste Segregation and Containment
Proper segregation of waste is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated PPE (gloves, disposable lab coats).
-
Contaminated consumables (e.g., weigh boats, pipette tips, paper towels).
All solid waste must be collected in a dedicated, clearly labeled hazardous waste container. The container should be a robust, sealable drum or pail.
-
-
Liquid Waste:
-
Rinsate from decontamination procedures.
-
Solutions containing this compound.
Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Empty Product Vials:
-
Triple rinse the empty vial with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the original product label to prevent misuse.
-
Dispose of the rinsed vial in a designated glass waste container.
-
C. Labeling and Storage
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound Waste."
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic.
D. Final Disposal
-
Arrange for the collection of the hazardous waste by a certified environmental management vendor.
-
The primary method for the final disposal of this compound waste is incineration at a permitted hazardous waste facility.[2][3]
-
Do not dispose of this compound down the drain or in the regular trash.[4]
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the safe disposal of this compound.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound. It is imperative that all laboratory personnel also adhere to their institution's specific health and safety protocols and all applicable local, state, and federal regulations regarding hazardous waste management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
